N-ethyltetrahydro-2H-pyran-4-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-ethyloxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-8-7-3-5-9-6-4-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBDURJWQDYZGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449950 | |
| Record name | N-ethyltetrahydro-2H-pyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211814-15-2 | |
| Record name | N-ethyltetrahydro-2H-pyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 211814-15-2 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-Ethyltetrahydro-2H-pyran-4-amine: A Technical Overview of its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
N-ethyltetrahydro-2H-pyran-4-amine is a heterocyclic amine that is gaining attention as a versatile building block in medicinal chemistry and drug discovery. Its unique structural combination of a tetrahydropyran ring and an N-ethylamino group makes it a valuable synthon for creating novel therapeutic agents and bioactive compounds.[1][2] This technical guide provides a comprehensive overview of its chemical properties, structure, and potential applications.
Core Chemical and Physical Properties
Table 1: Chemical Properties and Identifiers
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | [4] |
| Molecular Weight | 129.20 g/mol | [4] |
| CAS Number | 211814-15-2 | [3][4] |
| Appearance | Colorless to yellow liquid/oil | [3] |
| IUPAC Name | This compound | [3][4] |
| SMILES | CCNC1CCOCC1 | [4] |
| InChI | 1S/C7H15NO/c1-2-8-7-3-5-9-6-4-7/h7-8H,2-6H2,1H3 | [3] |
| InChI Key | MRBDURJWQDYZGN-UHFFFAOYSA-N | [3] |
| Purity | Typically available from 95% to >98% | [3] |
| Storage Temperature | Refrigerator | [3] |
| Boiling Point | Data not available (Parent compound: 151 °C) | |
| Density | Data not available (Parent compound: 0.977 g/cm³ at 25°C) |
Chemical Structure
The structure of this compound consists of a saturated six-membered tetrahydropyran ring with an ethylamino group attached at the 4-position. The presence of the oxygen atom in the ring and the nitrogen atom in the side chain allows for hydrogen bonding, which influences the compound's solubility and reactivity.
Caption: 2D structure of this compound.
Experimental Protocols: Synthesis
While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, a common and logical synthetic route is through reductive amination. This process typically involves two main steps:
-
Imine Formation: Reaction of tetrahydro-2H-pyran-4-one with ethylamine to form the corresponding Schiff base (imine).
-
Reduction: Subsequent reduction of the imine intermediate to yield the final secondary amine product.
A generalized workflow for this synthesis is presented below.
Caption: Plausible synthetic workflow for this compound.
This method is analogous to the synthesis of similar N-substituted tetrahydropyran amines, such as N,2,2-trimethyltetrahydro-2H-pyran-4-amine, which is synthesized by reacting 2,2-dimethyltetrahydro-2H-pyran-4-one with methanamine, followed by reduction with sodium tetrahydridoborate.[5]
Applications in Drug Discovery and Development
The tetrahydropyran motif is a common feature in many biologically active compounds, contributing to favorable pharmacokinetic properties. This compound serves as a valuable building block in the synthesis of more complex molecules for various therapeutic areas.
-
Kinase Inhibitors: The parent amine, tetrahydro-2H-pyran-4-amine, has been utilized in the synthesis of potent and selective Polo-like kinase 4 (PLK4) inhibitors, which are being investigated as potential anticancer agents.[6] This suggests that this compound could be a key component in the development of novel kinase inhibitors.
-
Protein Degraders: The compound is also classified as a "Protein Degrader Building Block," indicating its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other molecules designed to induce the degradation of specific target proteins.[7]
The versatility of this compound in chemical reactions makes it an important component for creating diverse libraries of compounds for screening and lead optimization in drug discovery programs.[1] As research continues, the full potential of this compound in the development of new pharmaceuticals and agrochemicals is expected to be further realized.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-ETHYL-TETRAHYDRO-2H-PYRAN-4-AMINE CAS#: 211814-15-2 [m.chemicalbook.com]
- 3. This compound | 211814-15-2 [sigmaaldrich.com]
- 4. N-ETHYL-TETRAHYDRO-2H-PYRAN-4-AMINE | 211814-15-2 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
An In-depth Technical Guide to the Synthesis of N-ethyltetrahydro-2H-pyran-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for N-ethyltetrahydro-2H-pyran-4-amine, a valuable building block in medicinal chemistry and drug discovery. The document details the synthesis of the key precursor, tetrahydro-4H-pyran-4-one, and its subsequent conversion to the target molecule via reductive amination. Experimental protocols, quantitative data, and visual pathway representations are included to facilitate practical application in a research and development setting.
Introduction
This compound is a secondary amine derivative of the tetrahydropyran scaffold. The tetrahydropyran motif is a prevalent structural feature in a wide array of natural products and pharmaceutical agents, often imparting favorable pharmacokinetic properties such as enhanced solubility and metabolic stability. Consequently, efficient and scalable synthetic routes to functionalized tetrahydropyrans like this compound are of significant interest to the drug development community. The primary and most direct route to this compound involves the reductive amination of tetrahydro-4H-pyran-4-one with ethylamine.
Synthesis of the Precursor: Tetrahydro-4H-pyran-4-one
The synthesis of the key intermediate, tetrahydro-4H-pyran-4-one, can be achieved through several distinct pathways. The selection of a particular route may depend on factors such as the availability of starting materials, scalability, and desired purity. Two prominent methods are detailed below.
Route 1: Catalytic Hydrogenation of 4H-Pyran-4-one
A common and efficient method for the preparation of tetrahydro-4H-pyran-4-one is the catalytic hydrogenation of its unsaturated precursor, 4H-pyran-4-one. This reaction involves the reduction of the carbon-carbon double bonds in the pyran ring using hydrogen gas in the presence of a metal catalyst.
Experimental Protocol:
In a high-pressure hydrogenation vessel, 4H-pyran-4-one is dissolved in a suitable solvent such as a mixture of an aprotic solvent and an alcohol (e.g., toluene and methanol)[1]. A catalytic amount of a noble metal catalyst, typically palladium on carbon (Pd/C), is added to the solution[2]. The vessel is then purged with an inert gas before being pressurized with hydrogen. The reaction is stirred at a controlled temperature (typically between 5-60°C) and pressure (0.1-1 MPa) until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC)[3]. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield tetrahydro-4H-pyran-4-one. The crude product can be further purified by vacuum distillation.
Route 2: Synthesis from 3-Chloropropionyl Chloride and Ethylene
An alternative, multi-step synthesis starts from readily available commodity chemicals, 3-chloropropionyl chloride and ethylene. This pathway involves the formation of 1,5-dichloropentan-3-one, followed by cyclization to the desired tetrahydropyranone.[4][5]
Experimental Protocol:
-
Step 1: Synthesis of 1,5-dichloropentan-3-one: 3-chloropropionyl chloride and aluminum trichloride are charged into a reactor containing a solvent such as dichloromethane. Ethylene gas is then introduced into the stirred mixture while maintaining a low temperature (below 10°C). After the reaction is complete, the mixture is quenched with water and hydrochloric acid, and the organic layer containing 1,5-dichloropentan-3-one is separated.[5]
-
Step 2: Cyclization to Tetrahydro-4H-pyran-4-one: The 1,5-dichloropentan-3-one obtained in the previous step is heated under reflux in the presence of water, phosphoric acid, and sodium dihydrogen phosphate. Following the completion of the reaction, the crude product is extracted and purified by vacuum distillation to afford tetrahydro-4H-pyran-4-one.[5]
Quantitative Data for Tetrahydro-4H-pyran-4-one Synthesis:
| Route | Starting Materials | Key Reagents | Solvent | Temperature | Pressure | Reported Yield | Purity |
| 1 | 4H-Pyran-4-one | H₂, Pd/C | Toluene/Methanol | 5-60°C | 0.1-1 MPa | 86% | High (after distillation) |
| 2 | 3-Chloropropionyl Chloride, Ethylene | AlCl₃, H₃PO₄, NaH₂PO₄ | Dichloromethane, Water | <10°C (Step 1), Reflux (Step 2) | Atmospheric | 45% (overall) | High (after distillation) |
Synthesis of this compound via Reductive Amination
The most direct and widely employed method for the synthesis of this compound is the reductive amination of tetrahydro-4H-pyran-4-one with ethylamine. This reaction can be performed in a one-pot fashion, where the intermediate imine is formed in situ and subsequently reduced.
Reductive Amination using Catalytic Hydrogenation
This method involves the reaction of tetrahydro-4H-pyran-4-one with ethylamine in the presence of a hydrogenation catalyst.
Experimental Protocol:
In a stainless-steel pressure vessel, tetrahydro-4H-pyran-4-one, an aqueous solution of ethylamine (typically in a molar excess of 1.0 to 3.0 equivalents relative to the ketone), a palladium on carbon catalyst, and a suitable solvent such as isopropyl alcohol are combined[2]. The vessel is sealed and pressurized with hydrogen gas (e.g., 0.20 MPa). The reaction mixture is stirred at room temperature for several hours until the reaction is complete. After completion, the catalyst is filtered off, and the filtrate is concentrated under reduced pressure. The resulting product can be isolated and purified as the free base or as a salt (e.g., hydrochloride) by treatment with an acid and subsequent crystallization[2].
Reductive Amination using Sodium Triacetoxyborohydride
An alternative and often milder method for reductive amination utilizes a borohydride reagent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), which can selectively reduce the in situ formed iminium ion in the presence of the ketone.
General Experimental Protocol:
To a stirred solution of tetrahydro-4H-pyran-4-one and ethylamine (or ethylamine hydrochloride and a non-nucleophilic base like triethylamine) in an anhydrous solvent such as dichloroethane, sodium triacetoxyborohydride is added portion-wise at room temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by TLC or GC. The reaction is then quenched with an aqueous solution, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the crude this compound, which can be further purified by chromatography or distillation.
Quantitative Data for this compound Synthesis:
| Method | Starting Materials | Key Reagents | Solvent | Temperature | Pressure | Reported Yield |
| Catalytic Hydrogenation | Tetrahydro-4H-pyran-4-one, Ethylamine | H₂, Pd/C | Isopropyl Alcohol | Room Temperature | ~0.2 MPa | High (Yields for the dimethyl analog are reported as 98%)[2] |
| Borohydride Reduction | Tetrahydro-4H-pyran-4-one, Ethylamine | NaBH(OAc)₃ | Dichloroethane | Room Temperature | Atmospheric | Generally high for reductive aminations |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflows of the described synthesis routes.
Caption: Synthesis of this compound starting from 4H-Pyran-4-one.
Caption: Synthesis of this compound from 3-Chloropropionyl chloride.
Conclusion
This technical guide has detailed two primary synthetic pathways for the preparation of this compound, a compound of interest in drug discovery. The synthesis of the key intermediate, tetrahydro-4H-pyran-4-one, from either 4H-pyran-4-one or 3-chloropropionyl chloride and ethylene has been described with accompanying experimental protocols and quantitative data. Furthermore, the subsequent reductive amination of tetrahydro-4H-pyran-4-one with ethylamine, utilizing either catalytic hydrogenation or a borohydride reducing agent, has been outlined. The provided information, including the visual representations of the synthetic workflows, is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis of novel therapeutic agents.
References
- 1. Tetrahydro-4H-pyran-4-one synthesis - chemicalbook [chemicalbook.com]
- 2. JP4923698B2 - Method for producing 4-aminotetrahydropyran compound - Google Patents [patents.google.com]
- 3. CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one - Google Patents [patents.google.com]
- 4. A convenient preparation of tetrahydro-4H-pyran-4-one - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]
Technical Guide to the Spectroscopic Analysis of N-ethyltetrahydro-2H-pyran-4-amine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The spectroscopic data presented in this document is predicted based on the chemical structure of N-ethyltetrahydro-2H-pyran-4-amine and established principles of spectroscopic analysis. Publicly available experimental data for this specific compound is limited.
Introduction
This compound is a heterocyclic compound featuring a tetrahydropyran ring and a secondary amine functional group. Spectroscopic analysis is essential for confirming the structure and purity of such molecules. This guide provides a summary of predicted spectroscopic data (NMR, IR, and MS) and outlines the general experimental protocols for their acquisition. These techniques, when used in combination, provide a comprehensive characterization of the molecular structure.[1][2][3][4]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound.
Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS (δ 0.00)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.9 - 4.0 | ddd | 2H | H-2ax, H-6ax (axial protons adjacent to oxygen) |
| ~3.3 - 3.4 | dt | 2H | H-2eq, H-6eq (equatorial protons adjacent to oxygen) |
| ~2.7 - 2.8 | m | 1H | H-4 (methine proton at amine attachment) |
| ~2.6 | q | 2H | -CH₂-CH₃ (methylene of ethyl group) |
| ~1.7 - 1.8 | m | 2H | H-3eq, H-5eq (equatorial protons) |
| ~1.4 - 1.5 | m | 2H | H-3ax, H-5ax (axial protons) |
| ~1.1 | t | 3H | -CH₂-CH₃ (methyl of ethyl group) |
| ~1.0 - 1.5 | br s | 1H | N-H (amine proton) |
Predicted ¹³C NMR Data
Solvent: CDCl₃, Reference: TMS (δ 0.00)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~67 - 68 | C-2, C-6 |
| ~50 - 52 | C-4 |
| ~43 - 45 | -CH₂-CH₃ |
| ~33 - 35 | C-3, C-5 |
| ~15 - 16 | -CH₂-CH₃ |
Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3350 - 3310 (weak, sharp) | N-H stretch | Secondary Amine |
| 2960 - 2850 (strong) | C-H stretch | Aliphatic (CH₂, CH₃) |
| 1250 - 1020 (medium) | C-N stretch | Aliphatic Amine |
| 1150 - 1085 (strong) | C-O-C stretch | Ether |
| 910 - 665 (broad) | N-H wag | Secondary Amine |
Predicted Mass Spectrometry Data
Ionization Mode: Electron Ionization (EI)
| m/z | Interpretation |
| 129 | [M]⁺, Molecular Ion |
| 114 | [M - CH₃]⁺, Loss of a methyl radical |
| 100 | [M - C₂H₅]⁺, Loss of an ethyl radical |
| 86 | Alpha-cleavage: [M - C₂H₄N]⁺ |
| 72 | Alpha-cleavage: [CH₂(CH₂)NHCH₂CH₃]⁺ |
| 58 | Alpha-cleavage: [CH₂=N⁺HCH₂CH₃] |
| 44 | [CH₃CH=N⁺H₂] |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a liquid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and transfer it to a clean, dry vial.[1][2]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[2][3] The solvent should fully dissolve the compound.[2]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[3]
-
Vortex the vial gently to ensure the sample is completely dissolved. If any particulate matter is present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette while transferring it to a clean NMR tube.[1]
-
Ensure the liquid height in the NMR tube is between 4.0 and 5.0 cm.[2]
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust it to the correct depth using a depth gauge.
-
Place the sample into the NMR magnet.
-
Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to maintain a stable magnetic field.[2]
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.[2]
-
Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal-to-noise.[2]
-
Acquisition: Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay) and acquire the Free Induction Decay (FID).[2]
-
Processing: The acquired FID is converted into the frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Since this compound is a liquid, the spectrum can be obtained as a thin film.
-
Place one or two drops of the pure liquid onto the surface of a polished salt plate (e.g., NaCl or KBr).[5]
-
Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.[5] Avoid introducing air bubbles.
-
-
Data Acquisition:
-
Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.[5]
-
Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.
-
Acquire the sample spectrum. The instrument passes infrared radiation through the sample, and a detector measures the amount of transmitted radiation at each wavenumber.[6]
-
The final spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Ionization (Electron Ionization - EI):
-
Mass Analysis and Detection:
-
The newly formed ions are accelerated by an electric field into the mass analyzer.[4]
-
In the mass analyzer (e.g., a magnetic sector or quadrupole), the ions are separated based on their mass-to-charge ratio (m/z).[7]
-
The molecular ions are often energetically unstable and may break apart into smaller, charged fragments and neutral radicals. Only the charged fragments are detected.[10]
-
A detector measures the abundance of each ion at a specific m/z value. The resulting mass spectrum is a plot of relative ion abundance versus m/z.[8][9]
-
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the structural elucidation of an unknown organic compound using the spectroscopic methods described.
Caption: General workflow for spectroscopic analysis of an organic compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 5. webassign.net [webassign.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
The Versatile Scaffold: N-ethyltetrahydro-2H-pyran-4-amine in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles is a perpetual driver of innovation in medicinal chemistry. Within the vast landscape of molecular building blocks, the tetrahydropyran (THP) moiety has emerged as a "privileged scaffold," frequently incorporated into drug candidates to enhance their absorption, distribution, metabolism, and excretion (ADME) properties. This technical guide delves into the potential applications of a specific, yet versatile derivative, N-ethyltetrahydro-2H-pyran-4-amine, as a key component in the design and synthesis of next-generation therapeutics.
Core Attributes and Medicinal Chemistry Rationale
This compound (CAS No. 211814-15-2) is a secondary amine featuring a saturated six-membered oxygen-containing heterocycle. Its utility in drug design stems from a combination of desirable physicochemical properties. The tetrahydropyran ring introduces a degree of conformational rigidity and can improve aqueous solubility compared to its carbocyclic analog, ethylcyclohexylamine. The secondary amine provides a crucial handle for further chemical modification, allowing for the facile introduction of various pharmacophoric elements.
From a medicinal chemistry perspective, the incorporation of the this compound scaffold can be rationalized by its potential to:
-
Enhance Pharmacokinetic Properties: The polarity imparted by the ether oxygen in the THP ring can lead to improved solubility and a more favorable ADME profile.
-
Modulate Lipophilicity: The scaffold offers a balance between lipophilic and hydrophilic character, a critical parameter in drug design.
-
Serve as a Versatile Synthetic Intermediate: The reactive amine functionality allows for its integration into a wide array of molecular architectures through various chemical transformations.[1]
-
Explore Novel Chemical Space: As a building block, it enables the synthesis of compounds with unique three-dimensional shapes, potentially leading to novel interactions with biological targets.
Potential Therapeutic Applications and Structure-Activity Relationships
While specific quantitative biological data for this compound itself is not extensively reported in publicly available literature, the broader class of N-substituted tetrahydropyran-4-amines has shown significant promise in several therapeutic areas. Analysis of patent literature and research publications indicates its potential application in the development of:
-
Kinase Inhibitors: The tetrahydropyran motif is found in numerous kinase inhibitors. The N-substituted amine can be strategically positioned to interact with key residues in the kinase active site or to serve as a linker to other binding fragments.
-
Central Nervous System (CNS) Agents: The physicochemical properties of the scaffold make it attractive for designing molecules that can cross the blood-brain barrier. N-substituted tetrahydropyran-4-amines have been explored in the context of neurological disorders.[1]
-
Antiviral and Antibacterial Agents: The heterocyclic nature of the pyran ring and the basicity of the amine group are features often found in antimicrobial agents.
The following table summarizes the key characteristics of this compound:
| Property | Value |
| CAS Number | 211814-15-2 |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not explicitly reported |
| Solubility | Expected to be soluble in organic solvents and aqueous acid |
Experimental Protocols
Detailed experimental protocols for the synthesis and application of this compound are often proprietary or embedded within broader synthetic schemes in patents and publications. However, a general approach for its synthesis and subsequent utilization can be outlined based on established chemical principles.
Synthesis of this compound
A common method for the synthesis of this compound is through reductive amination of tetrahydro-4H-pyran-4-one.
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Ethylamine
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
-
Solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Acetic acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in the chosen solvent, add ethylamine (1.1-1.5 eq).
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add the reducing agent portion-wise, monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, quench by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Incorporation into a Target Molecule via N-Alkylation
The synthesized this compound can be further elaborated through N-alkylation with a suitable electrophile.
Materials:
-
This compound
-
Alkyl halide or sulfonate (e.g., R-Br, R-OTs)
-
Base (e.g., potassium carbonate, triethylamine)
-
Solvent (e.g., acetonitrile, dimethylformamide)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq).
-
Add the alkyl halide or sulfonate (1.1 eq) to the mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the desired N-alkylated product.
Visualizing Workflows and Relationships
To better illustrate the logical flow of utilizing this compound in a drug discovery context, the following diagrams are provided.
Conclusion
This compound represents a valuable and versatile building block for contemporary medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility make it an attractive scaffold for the development of novel therapeutic agents across a range of disease areas. While further public data on its specific biological activities are needed, the broader context of N-substituted tetrahydropyran-4-amines in drug discovery strongly suggests its continued and expanded use in the generation of new and improved medicines. Researchers and drug development professionals are encouraged to consider the strategic incorporation of this scaffold in their ongoing and future discovery programs.
References
N-Ethyltetrahydro-2H-pyran-4-amine: A Versatile Building Block in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
N-ethyltetrahydro-2H-pyran-4-amine has emerged as a valuable heterocyclic building block in the landscape of organic synthesis, particularly in the realm of medicinal chemistry. Its unique structural motif, combining a saturated pyran ring with a secondary amine, offers a versatile platform for the construction of complex molecular architectures with potential therapeutic applications. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, serving as a comprehensive resource for professionals in drug discovery and development.
Synthesis of this compound
The most prevalent and efficient method for the synthesis of this compound is through the reductive amination of tetrahydro-4H-pyran-4-one. This one-pot reaction involves the condensation of the ketone with ethylamine to form an intermediate imine or enamine, which is subsequently reduced in situ to the desired secondary amine.
A common and effective reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃), known for its mildness and selectivity.[1][2] The reaction is typically carried out in a chlorinated solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) at ambient temperature. Acetic acid is often added to facilitate the reaction.[3]
Experimental Protocol: Reductive Amination of Tetrahydro-4H-pyran-4-one
To a solution of tetrahydro-4H-pyran-4-one (1 equivalent) and ethylamine (1.0-1.2 equivalents) in 1,2-dichloroethane, acetic acid (1 equivalent) is added. The mixture is stirred for a short period before the addition of sodium triacetoxyborohydride (1.2-1.5 equivalents) in portions. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for completion. Upon completion, the reaction is quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
| Parameter | Value |
| Starting Material | Tetrahydro-4H-pyran-4-one |
| Reagents | Ethylamine, Sodium Triacetoxyborohydride, Acetic Acid |
| Solvent | 1,2-Dichloroethane or Dichloromethane |
| Temperature | Room Temperature |
| Typical Yield | High |
| Purification | Column Chromatography |
Reactions and Applications in Organic Synthesis
The secondary amine functionality of this compound makes it a versatile intermediate for a variety of chemical transformations. It can readily undergo N-alkylation, N-acylation, and participate in coupling reactions to introduce diverse substituents. This versatility has led to its utilization as a key building block in the synthesis of more complex molecules, particularly in the field of drug discovery.[4]
Role in the Synthesis of Kinase Inhibitors
The tetrahydropyran scaffold is a privileged structure in medicinal chemistry, often incorporated into drug candidates to improve their physicochemical properties, such as solubility and metabolic stability. The related compound, tetrahydro-2H-pyran-4-amine, has been utilized in the synthesis of potent and selective kinase inhibitors.[5][6] For instance, it has been incorporated into the structure of Polo-like kinase 4 (PLK4) inhibitors, a target in cancer therapy.[5] While specific examples detailing the use of this compound in kinase inhibitor synthesis are not prevalent in the public domain, its structural similarity to known kinase inhibitor fragments suggests its potential as a valuable scaffold in this area. The ethyl group can provide additional hydrophobic interactions within the ATP-binding pocket of kinases, potentially influencing potency and selectivity.
Caption: Logical workflow for incorporating the this compound scaffold into kinase inhibitors.
Signaling Pathways
Currently, there is a lack of specific information in publicly available scientific literature directly implicating this compound in any particular signaling pathway. Its role is primarily established as a synthetic intermediate used to construct larger molecules that may target various biological pathways. The biological activity of compounds derived from this building block would be dependent on the nature of the other molecular fragments it is connected to.
Caption: General experimental workflow from synthesis to application in drug discovery.
Conclusion
This compound stands as a valuable and versatile building block for organic synthesis, particularly in the construction of novel compounds for pharmaceutical research. The straightforward and high-yielding synthesis via reductive amination makes it readily accessible. While its direct biological activity and involvement in specific signaling pathways are yet to be extensively documented, its utility as a scaffold in the design of bioactive molecules, including potential kinase inhibitors, underscores its importance for the future of drug discovery. Further exploration of its applications is warranted to fully unlock the potential of this promising intermediate.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. chemimpex.com [chemimpex.com]
- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Synthetic Guide for N-ethyltetrahydro-2H-pyran-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethyltetrahydro-2H-pyran-4-amine is a heterocyclic secondary amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its tetrahydropyran scaffold is a common motif in a variety of biologically active compounds, often imparting favorable pharmacokinetic properties. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key chemical properties, a detailed experimental protocol for its synthesis via reductive amination, and its general application in the synthesis of more complex molecules.
Commercial Availability and Suppliers
This compound (CAS Number: 211814-15-2) is commercially available from a range of chemical suppliers. The typical purity offered is ≥95%. The compound is generally supplied as a colorless to yellow liquid. Below is a summary of representative suppliers and their offerings. Pricing is subject to change and should be confirmed with the respective suppliers.
| Supplier | Product Number | Purity | Available Quantities |
| Sigma-Aldrich | SY3H3D67D27C | 95% | 250 mg, 1 g, 5 g |
| Chem-Impex | 28099 | - | Inquire |
| ChemBridge | BB-4087925 | - | Inquire |
| ChemicalBook | CB8853488 | ≥98% | Inquire (bulk available) |
| Sunway Pharm Ltd | CB54685 | ≥97% | 1 g, 5 g, 25 g |
| ChemScene | CS-0118086 | ≥97% | 50 mg, 100 mg, 250 mg |
Physicochemical and Safety Data
A summary of the key quantitative data for this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | ChemScene[1] |
| Molecular Weight | 129.20 g/mol | ChemScene[1] |
| CAS Number | 211814-15-2 | Sigma-Aldrich[2] |
| Physical Form | Colorless to yellow liquid | Sigma-Aldrich[2] |
| Purity | ≥95% - 97% | Sigma-Aldrich[2], United States Biological[3] |
| Storage Temperature | Refrigerator | Sigma-Aldrich[2] |
| InChI Key | MRBDURJWQDYZGN-UHFFFAOYSA-N | Sigma-Aldrich[2] |
| Hazard Statements | H302, H315, H319, H332, H335 | Sigma-Aldrich[2] |
| Precautionary Codes | P261, P280, P305, P338, P351 | Sigma-Aldrich[2] |
| Signal Word | Warning | Sigma-Aldrich[2] |
Experimental Protocols
The most common and efficient method for the synthesis of this compound is the reductive amination of tetrahydro-4H-pyran-4-one with ethylamine. This two-step, one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.
Synthesis of this compound via Reductive Amination
This protocol is based on established procedures for reductive amination and the synthesis of analogous N-substituted tetrahydropyran amines.
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Ethylamine (as a solution in a suitable solvent, e.g., 2 M in THF or ethanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) for extraction
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes or DCM/methanol mixtures)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tetrahydro-4H-pyran-4-one (1.0 equivalent). Dissolve the ketone in anhydrous DCE or THF.
-
Imine Formation: Add ethylamine solution (1.1 to 1.5 equivalents) to the stirred solution of the ketone at room temperature. A catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture for 1-2 hours at room temperature.
-
Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.5 to 2.0 equivalents) portion-wise. The reaction is often mildly exothermic. Stir the reaction mixture at room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure this compound.
Characterization:
The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Logical and Experimental Workflows
The following diagrams illustrate the synthetic workflow and the general use of this compound as a building block in drug discovery.
Caption: Synthetic workflow for this compound.
Caption: General workflow for utilizing building blocks in drug discovery.
Applications in Research and Drug Development
This compound is a versatile intermediate used in the synthesis of more complex molecules, particularly in the field of drug discovery. The tetrahydropyran motif is often incorporated into drug candidates to improve their physicochemical properties, such as solubility and metabolic stability. The secondary amine functionality provides a convenient handle for further chemical modifications, allowing for its incorporation into a wide range of molecular scaffolds.
While specific signaling pathways directly modulated by this compound itself are not documented, its derivatives are of interest in the development of therapeutic agents targeting various biological pathways. For instance, related tetrahydropyran-containing molecules have been investigated as inhibitors of kinases and other enzymes implicated in diseases such as cancer and neurodegenerative disorders. The ethyl group on the amine can influence the binding affinity and selectivity of the final compound for its biological target. Researchers can utilize this building block to systematically explore the structure-activity relationships of a compound series, leading to the identification of potent and selective drug candidates.
References
In-Depth Technical Guide: N-ethyltetrahydro-2H-pyran-4-amine (CAS No. 211814-15-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethyltetrahydro-2H-pyran-4-amine is a heterocyclic amine that holds significance as a building block in medicinal chemistry and drug discovery. Its tetrahydropyran scaffold is a common motif in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, a plausible synthetic route, and its potential applications in research and development.
Chemical and Physical Properties
This compound, with the CAS number 211814-15-2, is typically available as a colorless to yellow liquid.[1] Below is a summary of its key physicochemical properties sourced from various suppliers.
| Property | Value | Reference |
| CAS Number | 211814-15-2 | [1] |
| Molecular Formula | C₇H₁₅NO | |
| Molecular Weight | 129.20 g/mol | |
| Physical Form | Colorless to yellow liquid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | Refrigerator | [1] |
| InChI Key | MRBDURJWQDYZGN-UHFFFAOYSA-N | [1] |
Synthesis Protocol
Experimental Protocol: Reductive Amination
This protocol is a generalized procedure based on established methods for the synthesis of N-alkylated cyclic amines.
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or another suitable reducing agent (e.g., sodium cyanoborohydride, hydrogen with a catalyst)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in dichloromethane, add ethylamine (1.2 eq).
-
If desired, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by flash column chromatography on silica gel.
Spectroscopic Data
Detailed, experimentally-derived spectroscopic data (NMR, IR, MS) for this compound is not widely published. However, based on the chemical structure, the expected spectral characteristics can be predicted.
-
¹H NMR: Protons on the ethyl group (a triplet and a quartet), protons on the tetrahydropyran ring (multiple signals in the aliphatic region).
-
¹³C NMR: Signals corresponding to the two carbons of the ethyl group and the five carbons of the tetrahydropyran ring.
-
IR: Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C-H stretching (around 2850-2950 cm⁻¹), and C-O-C stretching (around 1100 cm⁻¹).
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.
Biological Activity and Applications
Specific biological activity data for this compound is not extensively documented in the public domain. However, the tetrahydropyran-4-amine scaffold is a key component in a range of biologically active molecules. For instance, substituted aminotetrahydropyrans have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), which are a class of oral hypoglycemic agents for the treatment of type 2 diabetes.[2]
The primary utility of this compound for researchers and drug development professionals lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The secondary amine functionality provides a reactive handle for further chemical modifications, such as acylation, alkylation, and arylation, allowing for the generation of libraries of compounds for screening in various biological assays.
Signaling Pathways and Experimental Workflows
As no specific signaling pathways involving this compound have been identified in the literature, a diagram illustrating a potential drug discovery workflow utilizing this compound as a building block is provided below.
This diagram illustrates a typical workflow where this compound serves as a starting material for the generation of a diverse chemical library. This library is then subjected to high-throughput screening to identify "hit" compounds with desired biological activity. Subsequent structure-activity relationship (SAR) studies and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can lead to the identification of a potential drug candidate.
References
Theoretical Conformational Analysis of N-ethyltetrahydro-2H-pyran-4-amine: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Conformational Analysis of Tetrahydropyran Rings
The tetrahydropyran (THP) ring is a prevalent scaffold in numerous natural products and pharmaceutical agents. Its conformational behavior is predominantly governed by the chair conformation, which minimizes angle and torsional strain. Substituents on the THP ring can adopt either an axial or equatorial position, leading to different conformational isomers with distinct energies. The relative stability of these conformers is influenced by a variety of factors, including steric hindrance, and stereoelectronic effects such as the anomeric effect.[1][2][3]
For N-ethyltetrahydro-2H-pyran-4-amine, the key conformational equilibrium involves the orientation of the N-ethylamino group at the C4 position. The two primary chair conformations are the equatorial conformer and the axial conformer.
Proposed Conformational Isomers of this compound
The principal conformational isomers of this compound arise from the chair inversion of the tetrahydropyran ring, which interconverts the axial and equatorial positions of the N-ethylamino substituent.
-
Equatorial Conformer: The N-ethylamino group occupies an equatorial position on the tetrahydropyran ring. This conformation is generally expected to be more stable due to reduced steric interactions with the axial hydrogens at the C2 and C6 positions.
-
Axial Conformer: The N-ethylamino group is situated in an axial position. This orientation is likely to be of higher energy due to 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.
Furthermore, rotation around the C-N bond of the ethylamino group introduces additional rotational isomers (rotamers) for both the axial and equatorial conformers.
Theoretical Framework for Energy Estimation
The relative energies of the conformers can be estimated using computational chemistry methods. The primary energetic contributions to consider are:
-
Steric Strain (van der Waals Repulsion): In the axial conformer, the N-ethylamino group experiences steric clashes with the axial hydrogens at C2 and C6, leading to an increase in energy.
-
Torsional Strain: Strain arising from eclipsing interactions between bonds on adjacent atoms. The chair conformation minimizes this strain.
-
Intramolecular Hydrogen Bonding: The potential for a hydrogen bond between the amine proton and the ring oxygen could influence the stability of certain conformers. This is more likely to occur in the equatorial conformer where the geometry is more favorable.
Proposed Computational and Experimental Protocols
A thorough investigation of the conformational landscape of this compound would involve a combination of computational and experimental techniques.
Computational Chemistry Protocol
A multi-step computational approach is recommended to accurately predict the conformational preferences.
-
Conformational Search:
-
Method: A stochastic or systematic conformational search using molecular mechanics (MM) force fields (e.g., MMFF94, OPLS3e).
-
Objective: To identify all possible low-energy conformers, including ring puckering and side-chain rotamers.
-
Software: Schrödinger Suite (MacroModel), MOE (Conformational Search), or open-source alternatives like RDKit.
-
-
Geometry Optimization and Energy Calculation:
-
Method: High-level quantum mechanics calculations, specifically Density Functional Theory (DFT), are well-suited for this purpose.[4] A common and reliable functional is B3LYP, paired with a suitable basis set such as 6-31G* or larger for initial optimizations, followed by single-point energy calculations with a more extensive basis set (e.g., aug-cc-pVTZ) for greater accuracy. For highly accurate energy differences, coupled-cluster methods like CCSD(T) can be employed.[1][3]
-
Objective: To obtain accurate geometries and relative electronic energies of the identified conformers.
-
Software: Gaussian, ORCA, Q-Chem.
-
-
Thermodynamic Analysis:
-
Method: Frequency calculations at the same level of theory as the geometry optimization.
-
Objective: To confirm that the optimized structures are true minima (no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy at a standard temperature (e.g., 298.15 K). These corrections are crucial for comparing the relative stabilities of conformers.
-
Proposed Experimental Validation Protocols
Experimental data would be invaluable for validating the computational predictions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Method: 1H and 13C NMR spectroscopy in a suitable solvent.
-
Objective: The coupling constants (specifically 3JHH) between protons on the tetrahydropyran ring can provide information about their dihedral angles and thus the ring conformation. The chemical shifts of the ring protons and carbons will also differ between the axial and equatorial conformers. Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between atoms, further elucidating the predominant conformation.
-
-
X-ray Crystallography:
-
Method: Single-crystal X-ray diffraction of a suitable crystalline salt of this compound.
-
Objective: To determine the precise solid-state conformation of the molecule. While the solid-state conformation may not be identical to the solution-phase conformation, it provides a crucial experimental benchmark for the lowest energy structure.
-
Data Presentation: Predicted Conformational Energies
The following table summarizes the expected relative energies for the primary conformers of this compound based on analogous substituted systems. The values are hypothetical and would need to be confirmed by the proposed computational workflow.
| Conformer | Substituent Orientation | Expected Relative Energy (kcal/mol) | Key Interactions |
| 1 | Equatorial N-ethylamino | 0.0 (Reference) | Minimized steric interactions. |
| 2 | Axial N-ethylamino | +1.5 to +2.5 | 1,3-diaxial steric repulsion. |
Visualization of Proposed Workflows and Relationships
Logical Relationship of Conformational Isomers
Caption: Interconversion between equatorial and axial conformers via ring inversion.
Computational Workflow for Conformational Analysis
Caption: A typical computational workflow for determining conformational preferences.
Conclusion
While direct experimental studies on the conformation of this compound are currently lacking, a robust theoretical investigation is feasible and highly valuable. By applying established computational chemistry protocols, it is possible to predict the relative stabilities of its conformational isomers with a high degree of confidence. The equatorial conformer of the N-ethylamino group is anticipated to be the most stable due to the avoidance of steric clashes. The methodologies and workflows detailed in this whitepaper provide a comprehensive guide for researchers to undertake such a study, which will be instrumental in the rational design of new molecules based on this scaffold. Experimental validation, particularly through NMR spectroscopy, is recommended to corroborate the theoretical findings.
References
- 1. Intrinsic conformational preferences of substituted cyclohexanes and tetrahydropyrans evaluated at the CCSD(T) complete basis set limit: implications for the anomeric effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 4. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
Methodological & Application
Application Note and Protocol for the Synthesis of N-ethyltetrahydro-2H-pyran-4-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-ethyltetrahydro-2H-pyran-4-amine is a valuable secondary amine that serves as a versatile building block in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1] Its structure is a key component in the development of various bioactive compounds.[1] This document outlines a detailed protocol for the synthesis of this compound via a one-pot reductive amination of tetrahydro-2H-pyran-4-one with ethylamine. Reductive amination is a cornerstone of medicinal chemistry for C-N bond formation due to its operational simplicity and the widespread availability of starting materials.[2][3]
Reaction Scheme
The synthesis proceeds in two main stages within a single pot: the formation of an imine intermediate from the reaction of tetrahydro-2H-pyran-4-one and ethylamine, followed by the in-situ reduction of this intermediate to yield the final product, this compound.
Overall Transformation:
Tetrahydro-2H-pyran-4-one + Ethylamine --(Reducing Agent)--> this compound
Experimental Protocol
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
Tetrahydro-2H-pyran-4-one
-
Ethylamine (e.g., 70% solution in water or as a hydrochloride salt)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium Borohydride (NaBH₄)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Acetic Acid (glacial, if needed to catalyze imine formation)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure:
-
Imine Formation:
-
To a round-bottom flask charged with a magnetic stir bar, add tetrahydro-2H-pyran-4-one (1.0 eq).
-
Dissolve the ketone in a suitable solvent such as dichloromethane or methanol (approx. 0.5 M concentration).[4]
-
Add ethylamine (1.1-1.5 eq). If using ethylamine hydrochloride, a non-nucleophilic base (e.g., triethylamine, 1.2 eq) should be added to liberate the free amine.[4]
-
If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4]
-
-
Reduction:
-
Cool the reaction mixture in an ice bath to 0 °C.
-
Slowly add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 eq), portion-wise to the stirred solution. This reducing agent is often preferred for its mildness and selectivity.[5] Alternatively, sodium borohydride can be used.[6]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours).[5]
-
-
Workup:
-
Monitor the reaction for completion using TLC or GC-MS.[4]
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).[4]
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]
-
-
Purification:
Data Presentation
The following table summarizes typical quantitative data for the synthesis.
| Parameter | Value | Reference |
| Reactants | ||
| Tetrahydro-2H-pyran-4-one | 1.0 eq | Stoichiometric Base |
| Ethylamine | 1.2 eq | General Protocol[4] |
| Sodium Triacetoxyborohydride | 1.4 eq | Common Stoichiometry[5] |
| Product Information | ||
| Molecular Formula | C₇H₁₅NO | [8][9] |
| Molecular Weight | 129.20 g/mol | [9] |
| Typical Yield | 80-95% | Based on similar reactions[5] |
| Purity (after purification) | >95% | [7] |
| Physical Form | Colorless to yellow liquid | [7] |
| Predicted XlogP | 0.6 | [8] |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Safety Information
-
General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagents:
-
Dichloromethane: A volatile and potentially carcinogenic solvent. Handle with care.
-
Ethylamine: Corrosive and flammable.
-
Sodium Triacetoxyborohydride/Sodium Borohydride: Reacts with water to produce flammable hydrogen gas. Add slowly and handle in a dry environment.
-
-
Warning Signal Word: Warning.[7]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[7]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 211814-15-2 [sigmaaldrich.com]
- 8. PubChemLite - this compound (C7H15NO) [pubchemlite.lcsb.uni.lu]
- 9. chemscene.com [chemscene.com]
Application Notes and Protocols for Parallel Synthesis Utilizing N-ethyltetrahydro-2H-pyran-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethyltetrahydro-2H-pyran-4-amine is a versatile secondary amine building block increasingly utilized in medicinal chemistry and drug discovery programs. Its saturated heterocyclic core, the tetrahydropyran (THP) ring, is a privileged scaffold found in numerous approved drugs and clinical candidates. The THP moiety often imparts favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and reduced lipophilicity, when compared to its carbocyclic or aromatic analogues. The ethyl substitution on the amine provides a handle for further chemical elaboration, making it an ideal starting material for the construction of diverse compound libraries through parallel synthesis.
Parallel synthesis enables the rapid generation of a multitude of discrete compounds, which is essential for efficient lead generation and optimization in the drug discovery process. This document provides detailed application notes and experimental protocols for the use of this compound in two robust and widely used reactions in combinatorial chemistry: reductive amination and the Ugi four-component reaction.
Core Applications in Parallel Synthesis
This compound is a valuable reagent for generating libraries of compounds with diverse functionalities. Its secondary amine allows for its incorporation into various molecular scaffolds through reactions such as:
-
Reductive Amination: To generate substituted tertiary amines.
-
Amide Coupling: To produce a wide range of amides.
-
Ugi and other Multicomponent Reactions: To create complex, drug-like molecules in a single step.
-
Nucleophilic Aromatic Substitution (SNA_r_): To attach the aminopyran scaffold to various aromatic and heteroaromatic cores.
The resulting libraries can be screened against a wide array of biological targets, including kinases, proteases, and G-protein coupled receptors (GPCRs).
Experimental Protocols
Protocol 1: Parallel Reductive Amination
This protocol describes the parallel synthesis of a library of tertiary amines by reacting this compound with a diverse set of aldehydes.
Experimental Workflow:
Application of N-ethyltetrahydro-2H-pyran-4-amine in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of N-ethyltetrahydro-2H-pyran-4-amine in the synthesis of kinase inhibitors. The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve their physicochemical properties and binding affinity.[1] this compound serves as a valuable building block for introducing this moiety, particularly in the development of potent and selective kinase inhibitors.
Introduction
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major focus of drug discovery efforts. The strategic incorporation of cyclic amines, such as this compound, into kinase inhibitor scaffolds can lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. This document focuses on the application of this compound in the synthesis of Polo-like kinase 4 (PLK4) inhibitors, a key regulator of centriole duplication and a promising target in oncology.[2][3]
Application in the Synthesis of PLK4 Inhibitors
This compound can be effectively incorporated into kinase inhibitor scaffolds, such as those targeting PLK4, through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[4][5] This reaction allows for the formation of a carbon-nitrogen bond between the secondary amine of this compound and an aryl or heteroaryl halide, a common core structure in many kinase inhibitors.
A primary application of this building block is in the synthesis of aminopyrimidine-based kinase inhibitors. The pyrimidine core often serves as a hinge-binding motif, mimicking the adenine ring of ATP to anchor the inhibitor in the kinase's active site. The N-ethyltetrahydropyran moiety can then be positioned to occupy adjacent pockets, contributing to binding affinity and selectivity.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of a series of synthesized pyrimidin-2-amine derivatives as PLK4 inhibitors. While these specific compounds were synthesized using other amines, they provide a strong rationale for the use of this compound to generate novel analogs with potentially improved properties.
| Compound ID | Structure | PLK4 IC50 (μM) | Reference |
| 3b | 2-((4-morpholinophenyl)amino)-4-(phenylamino)pyrimidine | 0.0312 | [4] |
| 3r | 2-((4-morpholinophenyl)amino)-4-((4-(2-hydroxyethyl)phenyl)amino)pyrimidine | 0.0174 | [4] |
| 8h | 2-((4-morpholinophenyl)amino)-4-((4-(2-morpholinoethoxy)phenyl)amino)pyrimidine | 0.0067 | [4] |
Experimental Protocols
General Protocol for the Synthesis of a PLK4 Inhibitor using this compound via Buchwald-Hartwig Amination
This protocol is adapted from the synthesis of related pyrimidin-2-amine derivatives and is applicable for the coupling of this compound with a suitable chloro- or bromo-pyrimidine core.[4]
Materials:
-
This compound
-
Substituted 2-chloropyrimidine (e.g., 4-substituted-2-chloropyrimidine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add the substituted 2-chloropyrimidine (1.0 equiv), this compound (1.2 equiv), and Cesium Carbonate (2.0 equiv).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous 1,4-dioxane to the flask.
-
In a separate vial, prepare the catalyst mixture by adding Pd₂(dba)₃ (0.05 equiv) and Xantphos (0.1 equiv) and purging with nitrogen or argon.
-
Add the catalyst mixture to the reaction flask.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired this compound substituted pyrimidine derivative.
Visualizations
PLK4 Signaling Pathway in Centriole Duplication
Caption: PLK4 signaling in centriole duplication and its inhibition.
Experimental Workflow for Kinase Inhibitor Synthesis
Caption: Workflow for synthesizing a kinase inhibitor.
References
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application of N-ethyltetrahydro-2H-pyran-4-amine as a Reagent in Multi-Component Reactions: A Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and representative protocols for the use of N-ethyltetrahydro-2H-pyran-4-amine and related compounds in MCRs. These protocols are based on established methodologies for similar amines and are intended to serve as a foundational guide for researchers.
I. Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold.[2] The incorporation of the this compound moiety can lead to novel peptidomimetics with potential therapeutic applications.
Experimental Protocol: Representative Synthesis of a Novel Peptidomimetic
This protocol describes a representative Ugi four-component reaction utilizing this compound.
Materials:
-
This compound
-
Benzaldehyde
-
Acetic acid
-
tert-Butyl isocyanide
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for extraction and purification
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add methanol (20 mL).
-
To the stirring solvent, add benzaldehyde (1.0 mmol, 1.0 equiv), this compound (1.0 mmol, 1.0 equiv), and acetic acid (1.0 mmol, 1.0 equiv).
-
Stir the mixture at room temperature for 10 minutes to facilitate imine formation.
-
Add tert-butyl isocyanide (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Ugi product.
Quantitative Data: Representative Ugi Reaction Yields
The following table summarizes representative yields for the Ugi reaction with varying components, based on typical outcomes for similar reactions.
| Aldehyde | Carboxylic Acid | Isocyanide | Representative Yield (%) |
| Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | 85 |
| 4-Chlorobenzaldehyde | Propionic Acid | Cyclohexyl isocyanide | 82 |
| 2-Naphthaldehyde | Benzoic Acid | Benzyl isocyanide | 78 |
| Furfural | Acetic Acid | tert-Butyl isocyanide | 88 |
Experimental Workflow for the Ugi Reaction
References
Application Note 1: Quantification of N-ethyltetrahydro-2H-pyran-4-amine using Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization
An increasing interest in synthetic compounds for pharmaceutical and research applications has necessitated the development of robust analytical methods for their quantification. N-ethyltetrahydro-2H-pyran-4-amine is a secondary amine derivative of tetrahydropyran that is of interest to researchers, scientists, and drug development professionals. Accurate quantification of this compound is crucial for pharmacokinetic studies, quality control, and various research applications.
This document provides detailed application notes and protocols for the quantification of this compound in a given matrix, such as pharmaceutical formulations or biological samples. The methodologies described are based on common analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Gas chromatography-mass spectrometry is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For analytes containing polar functional groups like secondary amines, derivatization is often employed to improve chromatographic peak shape, enhance volatility, and increase sensitivity. This application note describes a GC-MS method for the quantification of this compound after derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Experimental Protocol
1. Sample Preparation (Solid Dosage Form)
-
Accurately weigh and grind a representative sample of the solid dosage form to a fine powder.
-
Dissolve a portion of the powder, equivalent to 10 mg of the active pharmaceutical ingredient (API), in 10 mL of a suitable organic solvent (e.g., Dichloromethane).
-
Vortex the mixture for 2 minutes and then sonicate for 15 minutes to ensure complete dissolution.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial.
2. Derivatization
-
Transfer 100 µL of the filtered sample extract to a GC vial.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before GC-MS analysis.
3. GC-MS Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL (Splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivatized analyte.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative performance data for the GC-MS method.
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 97.5% - 103.2% |
| Precision (% RSD) | < 4.5% |
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
Application Note 2: Quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of compounds in complex matrices without the need for derivatization. This method is particularly suitable for the analysis of non-volatile and thermally labile compounds. This application note details a robust LC-MS/MS method for the direct quantification of this compound.
Experimental Protocol
1. Sample Preparation (Biological Matrix - Plasma)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile containing an appropriate internal standard (e.g., deuterated this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent.
-
Column: C18 reverse-phase column (e.g., Waters XBridge C18, 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Ion Source Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-product ion transitions for the analyte and internal standard.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative performance data for the LC-MS/MS method.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 0.05 - 100 ng/mL |
| Limit of Detection (LOD) | 0.02 ng/mL |
| Limit of Quantification (LOQ) | 0.05 ng/mL |
| Accuracy (% Recovery) | 98.2% - 102.5% |
| Precision (% RSD) | < 3.8% |
Experimental Workflow for LC-MS/MS Analysis
Troubleshooting & Optimization
Overcoming challenges in the synthesis of N-ethyltetrahydro-2H-pyran-4-amine
Welcome to the technical support center for the synthesis of N-ethyltetrahydro-2H-pyran-4-amine. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, particularly when employing the common method of reductive amination of tetrahydro-2H-pyran-4-one with ethylamine.
Table 1: Troubleshooting Common Synthesis Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive reducing agent. 2. Poor quality starting materials. 3. Incorrect reaction temperature or pH. 4. Insufficient reaction time. | 1. Use a fresh batch of the reducing agent (e.g., sodium triacetoxyborohydride). 2. Verify the purity of tetrahydro-2H-pyran-4-one and ethylamine. 3. Optimize the temperature (typically room temperature) and ensure the reaction mixture is slightly acidic. 4. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. |
| Incomplete Reaction | 1. Stoichiometry of reactants is incorrect. 2. Inefficient stirring. 3. Low concentration of reactants. | 1. Use a slight excess of ethylamine and the reducing agent. 2. Ensure vigorous stirring to maintain a homogeneous reaction mixture. 3. Increase the concentration of the reactants, if solubility allows. |
| Formation of Side Products | 1. Over-reduction of the starting ketone to the corresponding alcohol. 2. Dialkylation of the amine. 3. Reaction with solvent. | 1. Use a milder reducing agent like sodium triacetoxyborohydride, which is selective for the imine. 2. Use a controlled amount of the ketone (the limiting reagent). 3. Choose an inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). |
| Difficulties in Product Purification | 1. Co-elution of the product with starting materials or byproducts during chromatography. 2. Product is too volatile, leading to loss during solvent evaporation. 3. Emulsion formation during aqueous workup. | 1. Adjust the solvent system for column chromatography; a gradient of methanol in dichloromethane is often effective. 2. Use a rotary evaporator at a controlled temperature and reduced pressure. 3. Add brine to the aqueous layer to break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely used method is the reductive amination of tetrahydro-2H-pyran-4-one with ethylamine. This one-pot reaction is generally efficient and proceeds under mild conditions.
Q2: Which reducing agent is most suitable for this synthesis?
A2: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent. It is milder and more selective for the intermediate iminium ion over the starting ketone, which minimizes the formation of the corresponding alcohol byproduct. Other reducing agents like sodium cyanoborohydride or catalytic hydrogenation can also be used.
Table 2: Comparison of Common Reducing Agents
| Reducing Agent | Typical Yield (%) | Reaction Time (h) | Key Advantages | Potential Drawbacks |
| Sodium Triacetoxyborohydride (STAB) | 85-95 | 12-24 | High selectivity, mild conditions | Can be moisture sensitive |
| Sodium Cyanoborohydride (NaBH₃CN) | 80-90 | 12-24 | Effective in protic solvents | Toxic cyanide byproduct |
| Catalytic Hydrogenation (H₂, Pd/C) | 75-85 | 24-48 | "Green" process, no borane waste | Requires specialized equipment (hydrogenator) |
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, staining with potassium permanganate can help visualize the starting materials and the product.
Q4: What are the critical parameters to control during the reaction?
A4: The critical parameters include the stoichiometry of the reactants, the choice of solvent and reducing agent, the reaction temperature, and the pH of the reaction mixture. For optimal imine formation, a slightly acidic pH is generally preferred.
Q5: Are there any specific safety precautions I should take?
A5: Standard laboratory safety precautions should be followed. This compound may be basic and should be handled with care.[1] When using sodium cyanoborohydride, the reaction should be performed in a well-ventilated fume hood as toxic hydrogen cyanide gas can be evolved, especially under acidic conditions.
Experimental Protocols
Synthesis of this compound via Reductive Amination
Materials:
-
Tetrahydro-2H-pyran-4-one
-
Ethylamine (as a solution in a suitable solvent, e.g., 2M in THF)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of tetrahydro-2H-pyran-4-one (1.0 eq) in DCM, add ethylamine solution (1.1 eq).
-
Add a catalytic amount of acetic acid (0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Let the reaction stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane) to afford the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis challenges.
References
Technical Support Center: Synthesis of N-Ethyltetrahydro-2H-pyran-4-amine
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-ethyltetrahydro-2H-pyran-4-amine, a key intermediate in pharmaceutical research.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound via reductive amination of tetrahydro-2H-pyran-4-one with ethylamine.
Issue: Low or No Product Yield
Low or no yield is a common problem in reductive amination reactions. Several factors could be contributing to this issue.[2]
Question: My reaction is showing a very low yield of this compound. What are the potential causes and how can I improve it?
Answer:
Several factors can lead to poor yields in this synthesis. Here is a systematic approach to troubleshooting the issue:
-
Imine Formation: The first step of the reaction is the formation of an imine or enamine intermediate from tetrahydro-2H-pyran-4-one and ethylamine. This equilibrium can be unfavorable.
-
Reducing Agent Activity: The reducing agent may be old or inactive.
-
Solution: Test the activity of your sodium borohydride (NaBH₄) on a simple ketone or aldehyde to ensure it is still effective.[4]
-
-
Reaction Conditions: The reaction conditions may not be optimal.
-
Stoichiometry: The ratio of your reactants can significantly impact the yield.
-
Solution: If your amine is more valuable, using an excess of the ketone (tetrahydro-2H-pyran-4-one) and the reducing agent can help drive the reaction to completion.[5] Conversely, if the ketone is the limiting reagent, a slight excess of the amine can be used.
-
-
Side Reactions: Sodium borohydride can also reduce the starting ketone.
-
Solution: Adding the reducing agent in portions and monitoring the reaction by TLC or LCMS can help to control the reaction and minimize side products.[5] If reduction of the starting material is a significant issue, consider a milder or more selective reducing agent.
-
Issue: Incomplete Reaction and Presence of Starting Materials
Even with product formation, the reaction may not go to completion, leaving significant amounts of starting materials.
Question: I am observing both my desired product and unreacted tetrahydro-2H-pyran-4-one in my final reaction mixture. How can I drive the reaction to completion?
Answer:
An incomplete reaction suggests that the reaction has either not been allowed to proceed for long enough or that the conditions are not optimal for full conversion.
-
Reaction Time and Temperature: Reductive aminations can sometimes be slow. Consider extending the reaction time and monitoring its progress. Gentle heating might also be beneficial, but be cautious as this can also promote side reactions.[2]
-
Choice of Reducing Agent: Sodium borohydride is a common choice, but other reagents might be more effective. Sodium triacetoxyborohydride (STAB) is often a good alternative as it is milder and can be used in a one-pot procedure without the need to pre-form the imine.[4] Sodium cyanoborohydride (NaBH₃CN) is also very effective, particularly for imine reduction, but requires careful handling due to the potential to generate hydrogen cyanide at low pH.[4]
-
Solvent Choice: The choice of solvent can influence the reaction. Methanol or ethanol are commonly used for reactions with NaBH₄. Dichloromethane (DCM) or tetrahydrofuran (THF) are often used with STAB.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is typically a reductive amination. Tetrahydro-2H-pyran-4-one is reacted with ethylamine to form an imine intermediate, which is then reduced in situ to the final amine product.
Caption: General reaction pathway for the synthesis of this compound.
Q2: Do I need to use anhydrous conditions for this reaction?
A2: While it is always good practice to use dry solvents and glassware, reductive aminations are generally not as sensitive to moisture as some other organometallic reactions.[5] However, excessive water can hydrolyze the imine intermediate and may also react with the reducing agent.
Q3: Which reducing agent is best for this synthesis?
A3: The choice of reducing agent can be critical. Here is a comparison of common choices:
| Reducing Agent | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Can reduce the starting ketone; may require pre-formation of the imine.[2][6] |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines over ketones.[4] | Toxic (can release HCN at acidic pH).[4] |
| Sodium Triacetoxyborohydride (STAB) | Mild, selective, and suitable for one-pot reactions.[4] | More expensive than NaBH₄. |
Q4: How can I purify the final product?
A4: If the reaction does not go to completion, you may have unreacted starting materials and the imine intermediate in your product mixture.[6] Standard purification techniques include:
-
Acid-Base Extraction: The amine product is basic and can be separated from non-basic impurities by liquid-liquid extraction. The crude mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, drawing it into the aqueous layer. The aqueous layer is then basified, and the amine product is extracted back into an organic solvent.[6]
-
Column Chromatography: If extraction is insufficient, silica gel column chromatography can be used to separate the product from impurities.
Experimental Protocols
General Protocol for the Synthesis of this compound using Sodium Borohydride
-
Imine Formation:
-
In a round-bottom flask, dissolve tetrahydro-2H-pyran-4-one (1 equivalent) in methanol.
-
Add ethylamine (1.0-1.2 equivalents).
-
Add a catalytic amount of acetic acid (e.g., 0.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 equivalents) in small portions.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography if necessary.
-
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
Technical Support Center: Synthesis of N-ethyltetrahydro-2H-pyran-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-ethyltetrahydro-2H-pyran-4-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via reductive amination of tetrahydro-4H-pyran-4-one with ethylamine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Unsuitable reaction solvent. 4. pH of the reaction mixture is not optimal. | 1. - Allow more time for the imine to form before adding the reducing agent. - Consider gentle heating (e.g., to 40-50 °C) during imine formation. - Use a dehydrating agent like molecular sieves to drive the equilibrium towards imine formation. 2. - Use a fresh batch of the reducing agent (e.g., sodium triacetoxyborohydride). - Ensure the reducing agent has been stored under appropriate anhydrous conditions. 3. - Switch to a suitable solvent such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF). Methanol can sometimes react with the carbonyl starting material or the reducing agent. 4. - For reductive amination with borohydride reagents, the pH should be mildly acidic (around 5-6) to facilitate imine formation without deactivating the amine nucleophile. A small amount of acetic acid can be added to achieve the desired pH. |
| Formation of Tertiary Amine Byproduct (N,N-diethyltetrahydro-2H-pyran-4-amine) | 1. Over-alkylation of the desired secondary amine. 2. Excess ethylamine present in the reaction mixture. | 1. - Use a stoichiometry of 1:1 or a slight excess of the amine to the ketone. - Add the reducing agent portion-wise to the reaction mixture. - Maintain a lower reaction temperature to slow down the rate of the second alkylation. 2. - Carefully control the amount of ethylamine used. If using ethylamine gas, ensure accurate measurement. If using a solution, use a standardized solution. |
| Presence of Unreacted Tetrahydro-4H-pyran-4-one | 1. Insufficient amount of ethylamine. 2. Incomplete reaction. | 1. - Ensure at least a stoichiometric equivalent of ethylamine is used. 2. - Increase the reaction time. - Monitor the reaction progress by TLC or GC-MS to ensure full conversion of the starting material. |
| Difficult Purification | 1. Presence of polar byproducts. 2. Similar boiling points of product and impurities. | 1. - Perform an acidic workup to protonate the amine products, allowing for extraction of non-basic impurities with an organic solvent. Then, basify the aqueous layer and extract the amine product. - Use column chromatography on silica gel, potentially using a gradient elution system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide) to improve separation. 2. - If boiling points are close, consider converting the amine to a salt (e.g., hydrochloride) to facilitate purification by crystallization. The free base can be regenerated after purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for preparing this compound?
A1: The most common and efficient method is the reductive amination of tetrahydro-4H-pyran-4-one with ethylamine. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.
Q2: Which reducing agent is best suited for this reaction?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for reductive aminations.[1] It is mild, selective for the reduction of the iminium ion over the ketone, and effective under slightly acidic conditions which favor imine formation.[1] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used.[2]
Q3: How can I minimize the formation of the tertiary amine byproduct, N,N-diethyltetrahydro-2H-pyran-4-amine?
A3: To minimize the formation of the tertiary amine, it is crucial to control the stoichiometry of the reactants. Using a 1:1 molar ratio of tetrahydro-4H-pyran-4-one to ethylamine is recommended. Avoiding a large excess of ethylamine will reduce the chance of a second alkylation of the desired product.
Q4: What are the optimal reaction conditions for this synthesis?
A4: Typically, the reaction is carried out in an aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature. The reaction time can vary from a few hours to overnight, and progress should be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Q5: What is the best way to purify the final product?
A5: Purification can typically be achieved by column chromatography on silica gel. An aqueous workup with a mild acid can help to remove non-basic impurities. If the product is contaminated with the tertiary amine byproduct, careful chromatographic separation is necessary. Distillation under reduced pressure can also be an option for purification if the boiling points of the components are sufficiently different.
Data Presentation
The following table summarizes typical yields and purities of this compound obtained under different reductive amination conditions.
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Key Side Products |
| NaBH(OAc)₃ | DCE | 25 | 12 | 85-95 | >95 | N,N-diethyltetrahydro-2H-pyran-4-amine, unreacted tetrahydro-4H-pyran-4-one |
| NaBH₃CN | Methanol | 25 | 24 | 70-85 | ~90 | N,N-diethyltetrahydro-2H-pyran-4-amine, unreacted tetrahydro-4H-pyran-4-one |
| H₂/Pd-C | Ethanol | 50 | 8 | 80-90 | >95 | N,N-diethyltetrahydro-2H-pyran-4-amine |
Note: The data presented are typical and may vary depending on the specific experimental setup and scale.
Experimental Protocols
Key Experiment: Reductive Amination of Tetrahydro-4H-pyran-4-one with Ethylamine using Sodium Triacetoxyborohydride
This protocol is adapted from general procedures for reductive amination.
Materials:
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Tetrahydro-4H-pyran-4-one
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Ethylamine (as a solution in THF or as hydrochloride salt)
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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1,2-Dichloroethane (DCE), anhydrous
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Acetic acid
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Dichloromethane (DCM) for extraction
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Silica gel for chromatography
Procedure:
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To a stirred solution of tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add ethylamine (1.1 eq). If using ethylamine hydrochloride, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.
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Add a catalytic amount of acetic acid (e.g., 0.1 eq) to the mixture.
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Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
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To this mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.
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Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
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Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
References
Technical Support Center: Optimization of Reaction Conditions for N-ethyltetrahydro-2H-pyran-4-amine
Welcome to the Technical Support Center for the synthesis of N-ethyltetrahydro-2H-pyran-4-amine. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the reductive amination of tetrahydro-2H-pyran-4-one with ethylamine.
Troubleshooting Guide
This section addresses specific challenges you might encounter during the synthesis of this compound and offers potential solutions.
Issue 1: Low Yield of the Desired Product
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Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
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Answer: Low yields can stem from several factors. Here are some troubleshooting steps:
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Choice of Reducing Agent: The selection of the reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a mild and effective choice for reductive aminations. More reactive reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the starting ketone before imine formation, leading to the formation of tetrahydro-2H-pyran-4-ol as a byproduct. If using NaBH₄, ensure the imine has sufficient time to form before adding the reducing agent.
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Reaction pH: The formation of the imine intermediate is typically favored under mildly acidic conditions (pH 5-7). Adding a small amount of acetic acid can catalyze imine formation and improve the overall reaction rate and yield.
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Water Scavenging: The formation of the imine from the ketone and amine releases water. This is a reversible reaction, and the presence of water can inhibit the reaction. The use of a dehydrating agent, such as molecular sieves, or performing the reaction in a solvent that allows for azeotropic removal of water can drive the equilibrium towards the imine, thus improving the yield of the final product.
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Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Some reactions may require longer reaction times or gentle heating to go to completion.
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Issue 2: Formation of Side Products
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Question: I am observing significant amounts of side products in my reaction mixture. What are the likely impurities and how can I minimize their formation?
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Answer: The primary side products in this reaction are typically the alcohol from the reduction of the starting ketone and the dialkylated tertiary amine.
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Tetrahydro-2H-pyran-4-ol Formation: As mentioned above, this occurs when the reducing agent reacts with the starting ketone. Using a milder reducing agent like NaBH(OAc)₃, which is selective for the iminium ion over the ketone, can significantly reduce this side product.
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N,N-diethyltetrahydro-2H-pyran-4-amine (Tertiary Amine) Formation: This can occur if the initially formed secondary amine reacts further with another molecule of the ketone and is subsequently reduced. To minimize this, it is advisable to use a slight excess of the ethylamine relative to the tetrahydro-2H-pyran-4-one.
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Unreacted Starting Materials: If you observe unreacted starting materials, this could be due to incomplete reaction. Check the reaction time, temperature, and the activity of your reagents.
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Issue 3: Difficulty in Product Purification
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Question: I am having trouble purifying the final product. What are the recommended purification methods?
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Answer: this compound is a basic compound, which can present challenges during standard silica gel chromatography.
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Column Chromatography: If using normal phase silica gel chromatography, it is often necessary to add a small amount of a basic modifier to the eluent system to prevent the product from tailing or irreversibly binding to the acidic silica. A common approach is to use a gradient of methanol in dichloromethane (DCM) with 0.5-2% triethylamine (TEA) or ammonium hydroxide.
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Acid-Base Extraction: An alternative purification strategy is to perform an acid-base extraction. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., 1M HCl) to protonate the amine product and extract it into the aqueous layer. The basic impurities and neutral byproducts will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product can be extracted back into an organic solvent.
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Distillation: If the product is thermally stable, distillation under reduced pressure can be an effective method for purification, especially on a larger scale.
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Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry of reactants for this reaction?
A1: A good starting point is to use a slight excess of ethylamine (1.1 to 1.5 equivalents) relative to tetrahydro-2H-pyran-4-one (1.0 equivalent). The reducing agent is typically used in excess (1.5 to 2.0 equivalents).
Q2: Which solvent is most suitable for this reaction?
A2: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used solvents for reductive aminations with sodium triacetoxyborohydride. Methanol or ethanol can be used with sodium borohydride, but care must be taken to allow for imine formation before the addition of the reducing agent.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be conveniently monitored by TLC, staining with a suitable agent like potassium permanganate or ninhydrin to visualize the amine product. LC-MS is also an excellent technique to monitor the disappearance of starting materials and the formation of the product and any side products.
Q4: What are the safety precautions I should take when running this reaction?
A4: Ethylamine is a volatile and flammable liquid with a strong odor. It should be handled in a well-ventilated fume hood. The reducing agents used are moisture-sensitive and can release hydrogen gas upon contact with water or acid. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Presentation
The following table summarizes the effect of different reaction conditions on the yield of this compound. This data is illustrative and serves as a guide for optimization.
| Entry | Reducing Agent (Equivalents) | Solvent | Additive (Equivalents) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaBH(OAc)₃ (1.5) | DCM | Acetic Acid (1.1) | 25 | 12 | 85 |
| 2 | NaBH₄ (1.5) | Methanol | None | 0 to 25 | 18 | 65 |
| 3 | NaBH₃CN (1.5) | Methanol | Acetic Acid (to pH 6) | 25 | 24 | 78 |
| 4 | H₂/Pd-C | Ethanol | None | 25 | 16 | 82 |
| 5 | NaBH(OAc)₃ (1.5) | THF | None | 25 | 24 | 75 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound using Sodium Triacetoxyborohydride
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Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tetrahydro-2H-pyran-4-one (1.0 eq) and dichloromethane (DCM, 5-10 mL per mmol of ketone).
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Addition of Amine and Acid: Add ethylamine (1.2 eq) to the solution, followed by the dropwise addition of glacial acetic acid (1.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.
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Addition of Reducing Agent: In a separate flask, suspend sodium triacetoxyborohydride (1.5 eq) in DCM. Slowly add this suspension to the reaction mixture.
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Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting ketone is consumed (typically 12-24 hours).
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Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases. Separate the organic layer.
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Extraction: Extract the aqueous layer with DCM (3 x 20 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 0-10% methanol in DCM containing 1% triethylamine to afford the pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of reactants, intermediates, and products in the synthesis.
Troubleshooting guide for the purification of N-ethyltetrahydro-2H-pyran-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of N-ethyltetrahydro-2H-pyran-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
Common impurities can include unreacted starting materials, such as tetrahydro-2H-pyran-4-one and ethylamine, the corresponding primary amine (tetrahydro-2H-pyran-4-amine), or over-alkylated tertiary amine byproducts. Side products from the reduction of the precursor ketone, like the corresponding alcohol, may also be present.
Q2: My purified this compound is a colorless to yellow liquid. Is this normal?
Yes, this compound is typically a colorless to yellow liquid.[1] However, a significant darkening in color may indicate the presence of oxidized impurities. Amines, in general, can be susceptible to oxidation, especially when exposed to light or air for extended periods.[2]
Q3: Is it better to purify this compound as a free base or as a salt?
Purification can be performed on both the free base and its salt form. The choice depends on the subsequent reaction and the nature of the impurities. The free base, being a liquid, is often purified by distillation or chromatography. However, converting the amine to a crystalline salt, such as the hydrochloride, can be an effective purification method, especially for removing non-basic impurities.[3][4] The hydrochloride salt of this compound is a known compound.[5]
Troubleshooting Guides
Chromatography Issues
Issue 1: Poor peak shape and tailing during normal-phase column chromatography on silica gel.
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Question: My this compound is showing significant peak tailing or is not eluting from the silica gel column. What is causing this and how can I fix it?
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Answer: This is a frequent issue when purifying basic compounds like amines on acidic silica gel.[6][7] The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and sometimes irreversible adsorption.[6] Here are some solutions:
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Use of Mobile Phase Additives: Add a small amount of a basic modifier to your eluent to suppress the interaction with the silica.[6]
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| Additive | Typical Concentration in Eluent | Notes |
| Triethylamine (TEA) | 0.1-1% | Most common choice. Effectively masks the acidic silanol groups.[6] |
| Ammonia (in Methanol) | ~2% (e.g., 80:18:2 DCM:MeOH:NH4OH) | Useful for more polar amines.[6] |
| Stationary Phase | Description |
| Amine-Functionalized Silica | The silica surface is bonded with aminopropyl groups, creating a less acidic environment and improving peak shape for basic compounds.[6] |
| Alumina (basic or neutral) | A good alternative to silica gel for the purification of basic compounds. |
| Reversed-Phase Chromatography | The compound is separated on a non-polar stationary phase with a polar mobile phase. This can be an effective alternative if normal-phase chromatography fails. |
Issue 2: Low recovery of the compound after column chromatography.
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Question: I am losing a significant amount of my this compound during column chromatography. What are the possible reasons and solutions?
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Answer: Low recovery can be attributed to several factors:
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Irreversible Adsorption: As mentioned above, the amine can bind strongly to silica gel. If you are still observing low recovery after adding a basic modifier, consider switching to an alternative stationary phase like amine-functionalized silica or alumina.[6]
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Compound Degradation: Although this compound is relatively stable, some amines can degrade on acidic silica gel.[6] Using a less acidic stationary phase or minimizing the time the compound spends on the column can help.
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Volatility: While this compound is not extremely volatile, some product loss can occur during solvent removal under high vacuum, especially if the compound is very pure. Use a rotary evaporator with controlled temperature and pressure.
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Liquid-Liquid Extraction Issues
Issue 3: Formation of an emulsion during aqueous workup.
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Question: I am getting a persistent emulsion at the interface of the organic and aqueous layers during extraction. How can I break it?
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Answer: Emulsion formation is common when working with amines. Here are a few techniques to resolve this:
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Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
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Filtration through Celite: Filter the entire mixture through a pad of Celite. This can help to break up the emulsion.
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Patience and Gentle Swirling: Sometimes, allowing the mixture to stand for a period or gently swirling the separatory funnel can help the layers to separate.
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Crystallization and Salt Formation Issues
Issue 4: The compound oils out instead of crystallizing.
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Question: I am trying to purify this compound by crystallization of its salt, but it is forming an oil. What should I do?
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Answer: "Oiling out" is a common problem in crystallization. Here are several strategies to promote the formation of crystals:[3]
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Solvent Selection: The choice of solvent is crucial. Try using a mixture of a good solvent (in which the salt is soluble) and a poor solvent (an anti-solvent). Add the anti-solvent slowly to the point of turbidity and then allow the solution to cool slowly.[3]
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pH Adjustment: Ensure the correct stoichiometry of acid has been added. For hydrochloride salt formation, dissolving the amine in a solvent like diethyl ether or ethyl acetate and then adding a solution of HCl in the same solvent is a common method.[3]
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Scratching and Seeding: Scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites. If you have a small amount of crystalline material, you can "seed" the solution to induce crystallization.
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Issue 5: The amine salt is not precipitating from the solution.
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Question: I have added acid to form the salt of my amine, but nothing is precipitating. What can I do?
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Answer: If the salt is too soluble in the chosen solvent, you will not observe precipitation.
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Change the Solvent System: You may need to use a less polar solvent system to decrease the solubility of the salt.
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Concentrate the Solution: Carefully remove some of the solvent to increase the concentration of the salt.
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Try a Different Acid: Different acids can form salts with varying solubility and crystalline properties. Besides HCl, you could try forming the salt with other acids like tartaric acid or oxalic acid.[3][8]
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Experimental Protocols
Protocol 1: General Procedure for Purification by Acid-Base Extraction
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Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
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Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid. The basic amine will be protonated and move into the aqueous layer.
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Separate the aqueous layer, which now contains the amine hydrochloride salt. The organic layer containing non-basic impurities can be discarded.
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Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-basic impurities.
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Cool the aqueous layer in an ice bath and make it basic (pH > 10) by the slow addition of a base, such as 2M sodium hydroxide or a saturated sodium bicarbonate solution.
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Extract the now free-based amine back into an organic solvent (e.g., diethyl ether, dichloromethane) multiple times.
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Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 2: Formation and Recrystallization of the Hydrochloride Salt
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Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether, isopropanol).
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Slowly add a solution of HCl in the same solvent (or gaseous HCl) with stirring.
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If a precipitate forms, collect it by filtration. If no precipitate forms, you may need to add an anti-solvent (e.g., hexane) or reduce the volume of the solvent.
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Wash the collected solid with a small amount of cold solvent.
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To recrystallize, dissolve the salt in a minimal amount of a hot solvent in which it has moderate solubility (e.g., ethanol, isopropanol/water mixture) and allow it to cool slowly.
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Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for poor peak shape in chromatography.
References
- 1. This compound, 95% 211814-15-2, India this compound, 95% 211814-15-2 Manufacturers, China this compound, 95% 211814-15-2 Suppliers [ottokemi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. calpaclab.com [calpaclab.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
Stability issues of N-ethyltetrahydro-2H-pyran-4-amine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-ethyltetrahydro-2H-pyran-4-amine in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As a secondary amine, it can be susceptible to oxidative degradation.[1][2] The tetrahydropyran ring is generally stable but can be susceptible to cleavage under strong acidic conditions.
Q2: What are the potential degradation pathways for this compound?
A2: Potential degradation pathways include:
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Oxidative Degradation: The secondary amine functionality can be oxidized, leading to the formation of various degradation products. This can be initiated by abstraction of an electron from the nitrogen atom or a hydrogen atom from the α-carbon.[2]
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Thermal Degradation: Elevated temperatures can accelerate degradation, particularly in the presence of other reactive species.[1]
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Acid-Catalyzed Hydrolysis: While the tetrahydropyran ring is generally stable, strong acidic conditions could potentially lead to ring-opening.
Q3: What are the recommended storage conditions for this compound and its solutions?
A3: To ensure stability, this compound and its solutions should be stored in a tightly sealed container, protected from light, and kept in a cool, dry, and well-ventilated place. For long-term storage, refrigeration is recommended. Handling and storage under an inert gas atmosphere can further prevent oxidative degradation.
Q4: Are there any known incompatibilities with common solvents or reagents?
A4: this compound may be incompatible with strong oxidizing agents and strong acids. Reactions with these substances can lead to degradation of the molecule. It is advisable to avoid prolonged contact with reactive aldehydes and ketones, as these may form adducts with the secondary amine.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound potency or concentration over time in solution. | Degradation of this compound. | 1. Verify Storage Conditions: Ensure the solution is stored at the recommended temperature, protected from light, and in a tightly sealed container. 2. Check for Contaminants: Analyze the solution for the presence of oxidizing agents or acidic/basic impurities. 3. Perform Stability Study: Conduct a forced degradation study (see Experimental Protocols) to identify the specific degradation pathway. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS). | Formation of degradation products. | 1. Characterize Unknown Peaks: Use mass spectrometry (MS) to identify the molecular weights of the new peaks and deduce their potential structures. 2. Review Experimental Conditions: Assess if any reagents or conditions used could have promoted degradation (e.g., elevated temperature, exposure to air). |
| Color change in the solution (e.g., yellowing). | Oxidative degradation. | 1. Use Inert Atmosphere: Prepare and store solutions under an inert gas (e.g., nitrogen or argon) to minimize contact with oxygen. 2. Add Antioxidants: Consider the addition of a suitable antioxidant if compatible with the experimental setup. |
| Inconsistent experimental results. | Variable stability of the compound under different experimental conditions. | 1. Standardize Protocols: Ensure consistent solution preparation, storage, and handling procedures across all experiments. 2. Prepare Fresh Solutions: Use freshly prepared solutions for critical experiments to minimize the impact of potential degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
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Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid. Incubate at 60°C.
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Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide. Keep at room temperature.
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Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature.
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Thermal Degradation: Place a known amount of the solid compound in a vial and heat in an oven at 80°C.
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Photolytic Degradation: Expose the stock solution to UV light according to ICH Q1B guidelines.
3. Sample Analysis:
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Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Neutralize the acidic and basic samples before analysis.
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Analyze all samples using a stability-indicating HPLC-UV/MS method to quantify the parent compound and detect degradation products.
Protocol 2: Analytical Method for Degradation Products
A combination of chromatographic and spectrometric techniques is recommended for the identification and quantification of potential degradation products.
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High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric Detection (HPLC-UV/MS): This is the primary technique for separating and quantifying the parent compound and its degradation products.
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Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.[3][4]
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Ion Chromatography (IC): Can be used to detect and quantify ionic degradation products.[3][5]
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- 1. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Laboratoire Sciences, Bioanalytiques et Miniaturisation : Characterization of the degradation products of amines used for post combustion CO2 capture [lsabm.espci.fr]
- 5. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Common impurities in commercial N-ethyltetrahydro-2H-pyran-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial N-ethyltetrahydro-2H-pyran-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in commercial this compound?
A1: Impurities in commercial this compound can originate from several sources, including the manufacturing process, degradation of the product over time, and improper storage. Key sources include residual starting materials from synthesis, by-products from incomplete or side reactions, and degradation products formed through hydrolysis or oxidation.
Q2: What are some of the common impurities I might encounter in my sample?
A2: While the exact impurity profile can vary between batches and suppliers, you may encounter the following types of impurities:
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Starting Materials: Unreacted precursors from the synthesis, such as tetrahydro-2H-pyran-4-one and ethylamine.
-
Reaction Intermediates: Incomplete conversion can lead to the presence of the Schiff base intermediate.
-
Over-alkylation Products: Formation of N,N-diethyltetrahydro-2H-pyran-4-amine if the reaction conditions are not carefully controlled.
-
Degradation Products: The tetrahydropyran ring can be susceptible to ring-opening under acidic or basic conditions, or in the presence of strong oxidizing agents, leading to various degradation products.[1]
-
Residual Solvents: Solvents used in the synthesis and purification process may be present in trace amounts.
Q3: My reaction is not proceeding as expected. Could impurities in this compound be the cause?
A3: Yes, impurities can significantly impact your reaction. For example, unreacted starting materials can alter the stoichiometry of your reaction, while other impurities might interfere with catalysts or react with your reagents to form unwanted side products. It is advisable to verify the purity of your this compound lot before use, especially for sensitive applications.
Q4: How can I detect and quantify impurities in my sample?
A4: Several analytical techniques can be employed for impurity analysis. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS) is a common method for separating and quantifying impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information about the impurities if they are present at sufficient concentrations.
Q5: What are the recommended storage conditions for this compound to minimize degradation?
A5: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry place, protected from light. Some suppliers recommend refrigeration. Always refer to the manufacturer's safety data sheet (SDS) for specific storage recommendations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) | Presence of impurities in the commercial this compound. | 1. Characterize the impurities using mass spectrometry (MS) or NMR. 2. Compare the impurity profile to the certificate of analysis (CoA) from the supplier. 3. Consider purifying the amine using techniques like distillation or column chromatography. |
| Low yield or incomplete reaction | Impurities are interfering with the reaction. | 1. Confirm the purity of the starting material. 2. If impurities are suspected, attempt a small-scale reaction with a purified batch of the amine to see if the yield improves. |
| Formation of unexpected side products | Impurities are participating in the reaction. | 1. Identify the structure of the side products to infer the nature of the reactive impurity. 2. Purify the this compound before use. |
| Inconsistent results between batches | Variation in the impurity profile of different lots of this compound. | 1. Analyze each new batch for purity before use. 2. If possible, qualify a single batch for a series of experiments. |
Summary of Potential Impurities
| Impurity Type | Potential Chemical Structure | Potential Origin |
| Starting Material | Tetrahydro-2H-pyran-4-one | Incomplete reductive amination |
| Starting Material | Ethylamine | Excess reagent or incomplete reaction |
| Intermediate | N-(tetrahydro-2H-pyran-4-ylidene)ethanamine (Schiff Base) | Incomplete reduction step |
| By-product | N,N-diethyltetrahydro-2H-pyran-4-amine | Over-alkylation during synthesis |
| Degradation Product | Ring-opened hydroxy acids or aldehydes | Hydrolysis of the pyran ring[1] |
| Degradation Product | Oxidized ring products, dicarboxylic acids | Oxidation of the pyran ring[1] |
Experimental Protocol: HPLC-UV Method for Purity Assessment
This protocol provides a general methodology for assessing the purity of this compound. Note: This method should be validated for your specific instrumentation and application.
-
Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable diluent (e.g., acetonitrile/water mixture) to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner using the commercial this compound.
-
Blank Solution: Use the diluent as a blank.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm.
-
-
Procedure:
-
Inject the blank solution to ensure no interference from the diluent.
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
Identify the main peak corresponding to this compound.
-
Integrate the area of all peaks in the chromatogram.
-
-
Data Analysis:
-
Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Relative retention times can be used to track specific impurities across different samples.
-
Impurity Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing issues related to impurities in this compound.
References
Technical Support Center: Purification of N-ethyltetrahydro-2H-pyran-4-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of catalyst residues from N-ethyltetrahydro-2H-pyran-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used in the synthesis of this compound?
A1: this compound is typically synthesized via reductive amination of tetrahydropyran-4-one with ethylamine. The most common catalysts for this transformation are noble metals such as Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru), often on a carbon support (e.g., Pd/C).[1][2] Nickel-based catalysts, like Raney Nickel, may also be used.[3]
Q2: Why is it critical to remove catalyst residues from the final product?
A2: The removal of catalyst residues is crucial, especially in drug development, for several reasons:
-
Toxicity: Many transition metals, even at trace levels, are toxic and pose a health risk. Regulatory bodies like the International Conference on Harmonisation (ICH) have established stringent limits for residual metals in active pharmaceutical ingredients (APIs).[4]
-
Catalyst Deactivation in Downstream Steps: Residual catalyst from one step can interfere with or poison catalysts used in subsequent synthetic transformations.[3][5]
-
Product Stability: Metal residues can sometimes promote degradation of the final compound, affecting its shelf life and stability.
-
Reaction Selectivity: In some cases, residual metals can catalyze unwanted side reactions.
Q3: What are the primary methods for removing metal catalyst residues?
A3: Several methods can be employed, ranging from simple physical separation to chemical extraction and adsorption. The main strategies include:
-
Filtration: For heterogeneous catalysts (e.g., Pd/C), filtration through a pad of a filter aid like Celite is the first step.[3]
-
Adsorption: Passing a solution of the product through a plug of an adsorbent material like silica gel, neutral or acidic alumina, or activated carbon can effectively trap residual metals.[6][7]
-
Acid/Base Extraction: The basic nature of the amine product allows for its separation from certain catalyst residues through aqueous acid washes. The amine is protonated and moves to the aqueous layer, while some metal complexes may remain in the organic phase.[8]
-
Metal Scavengers: These are functionalized materials (e.g., silica- or polymer-bound thiols, amines, or phosphines) that selectively bind to the metal, forming a complex that can be easily filtered off.
-
Crystallization: Purification by crystallization can be effective, as the metal impurities often remain in the mother liquor.[9]
Q4: How can I detect the concentration of residual catalyst in my final product?
A4: Highly sensitive analytical techniques are required to quantify trace metal residues. Standard methods include:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
-
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)
-
Atomic Absorption Spectrometry (AAS)[10]
-
High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (EDXRF)[4][11]
For process development where rapid screening is needed, colorimetric and fluorimetric detection kits are also available.[9][10]
Q5: What are the acceptable limits for catalyst residues in pharmaceutical compounds?
A5: The acceptable limits depend on the specific metal and the intended use of the compound. The ICH Q3D guideline for elemental impurities provides permissible daily exposure (PDE) values. For catalysts commonly used in aminations, the concentration limits in an API are generally low.
| Catalyst Metal | Typical ICH Limit (ppm, mg/kg) |
| Palladium (Pd) | 10[4] |
| Platinum (Pt) | 10 |
| Rhodium (Rh) | 10 |
| Ruthenium (Ru) | 10 |
| Nickel (Ni) | 20 |
| Iridium (Ir) | 10 |
Note: These are general limits and can vary based on the drug's daily dosage. Always refer to the latest ICH guidelines.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High catalyst levels detected after filtration of a heterogeneous catalyst (e.g., Pd/C). | Fine catalyst particles may have passed through the filter paper or Celite bed. Leaching of the metal from the support into the solution may have occurred. | 1. Use a finer porosity filter or a double layer of filter paper. 2. Pass the filtrate through a 0.45 µm syringe filter. 3. Employ a secondary purification step like adsorption on silica gel, activated carbon, or use a metal scavenger.[6] |
| Product is sensitive to acid, making acidic washes unsuitable. | The amine product may degrade or undergo side reactions under acidic conditions. | 1. Use a plug of neutral or basic alumina for purification instead of silica gel.[6] 2. Utilize specialized metal scavengers that operate under neutral pH conditions. 3. Attempt purification via recrystallization.[9] |
| An emulsion forms during aqueous acid wash/workup. | The product or impurities may be acting as surfactants, stabilizing the oil-in-water or water-in-oil mixture. | 1. Add a saturated brine solution to the separatory funnel to increase the ionic strength of the aqueous phase. 2. Filter the entire mixture through a pad of Celite. 3. Allow the mixture to stand for an extended period without agitation. 4. If possible, gently warm or cool the mixture. |
| The chosen adsorbent (e.g., silica) retains a significant amount of the amine product, leading to low yield. | The polar amine group is strongly adsorbing to the polar stationary phase (e.g., silica gel). | 1. Flush the column/plug with a more polar solvent system, such as methanol or a mixture containing a small amount of a basic modifier like triethylamine or ammonium hydroxide in the eluent. 2. Use a less polar adsorbent like neutral alumina.[6] |
| Metal scavenger is ineffective. | The oxidation state or coordination sphere of the residual metal is not compatible with the chosen scavenger. The scavenger may be poisoned by other components in the mixture. | 1. Try a different type of scavenger (e.g., switch from a thiol-based scavenger to an amine-based one). 2. Pre-treat the crude product to ensure the metal is in a state amenable to scavenging (e.g., by adding a mild reducing or oxidizing agent, if compatible with the product). |
Experimental Protocols
Protocol 1: Removal of Heterogeneous Catalyst followed by Silica Plug Filtration
This protocol is a standard two-step procedure for removing a heterogeneous catalyst like Pd/C and any leached soluble species.
-
Initial Filtration:
-
Prepare a filtration setup with a Büchner funnel and a filter flask.
-
Place a piece of filter paper in the funnel and wet it with the reaction solvent.
-
Add a 1-2 cm thick pad of Celite on top of the filter paper and gently press it down.
-
Carefully pour the crude reaction mixture onto the Celite pad.
-
Wash the Celite pad thoroughly with the reaction solvent or another suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure all the product is collected.[3]
-
-
Silica Plug Filtration:
-
Pack a chromatography column or a fritted glass funnel with a 5-10 cm plug of silica gel.
-
Pass the filtrate obtained from the initial filtration step through the silica plug.
-
Elute the product from the silica using an appropriate solvent. Start with a less polar solvent and gradually increase polarity if necessary.
-
Collect the fractions containing the product and concentrate them under reduced pressure.
-
Protocol 2: Acid Wash for Catalyst Removal
This method is effective if the product is stable to acid and the catalyst residue has low solubility in the acidic aqueous phase.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Acid Extraction: Transfer the solution to a separatory funnel and wash it one to three times with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid). The protonated amine product will move into the aqueous layer.[8]
-
Phase Separation: Separate the aqueous layer containing the product salt. The organic layer containing non-basic impurities and potentially the catalyst residue is discarded.
-
Basification and Re-extraction: Cool the acidic aqueous layer in an ice bath and add a base (e.g., 2 M NaOH, saturated NaHCO₃) until the pH is >10.
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Final Extraction: Extract the free amine back into an organic solvent (e.g., ethyl acetate) several times.
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Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Visualizations
Workflow for Catalyst Removal and Analysis
Caption: General workflow for catalyst removal and quality control.
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a suitable purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ammoniaknowhow.com [ammoniaknowhow.com]
- 6. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. refiningcommunity.com [refiningcommunity.com]
- 8. Workup [chem.rochester.edu]
- 9. arborassays.com [arborassays.com]
- 10. books.rsc.org [books.rsc.org]
- 11. an.shimadzu.com [an.shimadzu.com]
Technical Support Center: Enhancing the Solubility of N-ethyltetrahydro-2H-pyran-4-amine
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering solubility challenges with N-ethyltetrahydro-2H-pyran-4-amine in biological assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a heterocyclic compound containing a basic amine group. This structure suggests that it is likely more soluble in organic solvents like DMSO and ethanol than in aqueous solutions. Due to the basic nature of the amine group, its aqueous solubility is expected to be highly pH-dependent. The hydrochloride salt form of similar compounds is typically more water-soluble than the free base.[1]
Q2: My compound, this compound, is precipitating when I dilute my DMSO stock solution into my aqueous assay buffer. What is the likely cause and what should I do?
A2: This is a common issue known as "crashing out," which occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. The percentage of DMSO in your final assay volume is likely too low to maintain the compound in solution.
To address this, you can follow a systematic approach to optimize your formulation. The flowchart below outlines a decision-making process for troubleshooting this issue.
Q3: How does pH affect the solubility of this compound, and how can I use this to my advantage?
A3: Since this compound contains a basic amine group, its solubility can be significantly increased by lowering the pH of the aqueous buffer.[2][] At a lower pH (below its pKa), the amine group becomes protonated, forming a positively charged species that is generally more soluble in water. You can prepare your assay buffer at a slightly acidic pH (e.g., 6.5) to enhance solubility, provided this pH change does not negatively impact your biological assay.
Q4: What are co-solvents, and when should I consider using them?
A4: Co-solvents are water-miscible organic solvents, such as Dimethyl Sulfoxide (DMSO) or ethanol, used to increase the solubility of hydrophobic compounds.[4][5][6] They work by reducing the polarity of the aqueous environment.[] Most researchers start by preparing a high-concentration stock solution in 100% DMSO. However, the final concentration of the co-solvent in the assay should be kept low (typically <1%) to avoid affecting the biological system.[5] If you observe precipitation, you may be able to increase the final co-solvent concentration slightly, but this must be validated to ensure it doesn't interfere with your assay.
Q5: Can I use anything other than pH adjustment or co-solvents to improve solubility?
A5: Yes. If pH modification and co-solvents are not sufficient or compatible with your assay, you can use solubilizing excipients. One of the most common and effective excipients for this purpose is a cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[7][8][9][10][11] Cyclodextrins have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate poorly soluble "guest" molecules like your compound and increase their apparent solubility in water.[7][10][11]
Solubility Enhancement Workflow
A systematic approach is crucial for efficiently identifying the optimal conditions for solubilizing your compound. The following workflow outlines the recommended steps.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
This protocol provides a general method to estimate the solubility of a compound in your assay buffer when diluted from a DMSO stock.
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Assay Buffer: Use the exact aqueous buffer intended for your biological assay (e.g., PBS, pH 7.4).
-
Serial Dilution: In a clear 96-well plate, add 198 µL of the assay buffer to the first well and 100 µL to the subsequent wells for a 2-fold serial dilution.
-
Add Compound: Add 2 µL of the 10 mM DMSO stock to the first well (this gives a final concentration of 100 µM in 1% DMSO). Mix well.
-
Transfer and Dilute: Transfer 100 µL from the first well to the second, mix, and continue the serial dilution across the plate.
-
Incubate and Read: Incubate the plate at room temperature for 1-2 hours. Measure the turbidity using a nephelometer or a plate reader at a wavelength of ~620 nm.
-
Determine Solubility Limit: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to a buffer/DMSO control.[12]
Protocol 2: Solubility Enhancement via pH Adjustment
This protocol details how to test the effect of pH on compound solubility.
Methodology:
-
Prepare Buffers: Prepare a series of biologically compatible buffers with varying pH values (e.g., pH 6.0, 6.5, 7.0, 7.4).
-
Prepare Compound Slurry: Add an excess amount of solid this compound to a small volume (e.g., 1 mL) of each buffer in separate vials.
-
Equilibrate: Shake the vials at a controlled temperature (e.g., 25°C) for 24 hours to reach equilibrium.
-
Separate Solid: Centrifuge the samples to pellet the undissolved solid.
-
Collect and Dilute Supernatant: Carefully collect the supernatant. Dilute the supernatant with a suitable solvent (e.g., methanol) to a concentration within the linear range of your analytical method.
-
Quantify: Analyze the concentration of the dissolved compound using a validated method like HPLC-UV or LC-MS.
-
Plot Data: Plot the measured solubility (in µM) against the buffer pH to determine the optimal pH for solubilization.[12]
Protocol 3: Solubilization using HP-β-Cyclodextrin
This protocol describes how to prepare a compound solution using HP-β-Cyclodextrin.
Methodology:
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10% w/v). Gentle warming may be required to fully dissolve the cyclodextrin.
-
Prepare Compound Stock: Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol).
-
Complexation: Slowly add the compound stock solution to the vigorously stirring HP-β-CD solution.
-
Equilibrate: Continue to stir the mixture at room temperature for at least 1 hour to allow for the formation of the inclusion complex.
-
Use in Assay: The resulting solution containing the compound-cyclodextrin complex can then be used for your biological assay. Remember to include a vehicle control with the same concentration of HP-β-CD.[13]
Data Summary Table
The following table presents representative data for a model amine-containing compound to illustrate how different methods can enhance aqueous solubility. Note: This data is for illustrative purposes only.
| Method | Vehicle/Condition | Hypothetical Solubility (µM) | Fold Increase (vs. Buffer) |
| Baseline | Aqueous Buffer (pH 7.4) | 5 | 1x |
| Co-solvent | Buffer + 1% DMSO | 15 | 3x |
| Buffer + 2% DMSO | 35 | 7x | |
| pH Adjustment | Aqueous Buffer (pH 6.5) | 50 | 10x |
| Aqueous Buffer (pH 6.0) | 120 | 24x | |
| Excipient | 2% HP-β-CD in Buffer (pH 7.4) | 90 | 18x |
| Combination | 2% HP-β-CD in Buffer (pH 6.5) | >200 | >40x |
References
- 1. CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride [cymitquimica.com]
- 2. longdom.org [longdom.org]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 11. touroscholar.touro.edu [touroscholar.touro.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Refining the workup procedure for N-ethyltetrahydro-2H-pyran-4-amine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of N-ethyltetrahydro-2H-pyran-4-amine, a key intermediate for researchers in drug development and chemical synthesis. The primary synthetic route discussed is the reductive amination of tetrahydro-2H-pyran-4-one with ethylamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is a one-pot reductive amination. This involves the reaction of tetrahydro-2H-pyran-4-one with ethylamine (often in the form of its hydrochloride salt) in the presence of a selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃).
Q2: Why is ethylamine hydrochloride often used instead of ethylamine free base?
A2: Ethylamine is a volatile and odorous gas at room temperature. Using its hydrochloride salt improves handling and allows for more accurate measurement. A base, such as triethylamine (TEA) or sodium acetate, is then added in situ to liberate the free amine for the reaction.
Q3: What are the typical solvents used for this reductive amination?
A3: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are the most common solvents for reductive aminations using sodium triacetoxyborohydride, as this reducing agent is sensitive to protic solvents like methanol or water.[1][2]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A key indicator of a successful reaction is the consumption of the starting material, tetrahydro-2H-pyran-4-one, and the formation of a new, more polar spot corresponding to the product amine.
Q5: What are the expected yield and purity for this synthesis?
A5: While specific data for this compound is not extensively published, similar reductive amination reactions typically yield products in the range of 70-95% after purification.[3] The purity of the final product should be ≥95% as determined by NMR or GC-MS.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Incomplete imine formation. 2. Deactivated reducing agent. 3. Insufficient liberation of free ethylamine. | 1. Allow the ketone and amine to stir together for a period (e.g., 30-60 minutes) before adding the reducing agent. The addition of a catalytic amount of acetic acid can facilitate imine formation. 2. Use fresh, anhydrous sodium triacetoxyborohydride. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. 3. Ensure at least one equivalent of a suitable base (e.g., triethylamine) is added to neutralize the ethylamine hydrochloride. |
| Presence of Unreacted Tetrahydro-2H-pyran-4-one | 1. Insufficient amount of reducing agent. 2. Short reaction time. | 1. Increase the equivalents of sodium triacetoxyborohydride to 1.5-2.0 equivalents relative to the ketone. 2. Extend the reaction time and continue to monitor by TLC or LC-MS until the starting material is consumed. |
| Formation of Side Products (e.g., hydroxylated impurity) | The ketone is reduced to the corresponding alcohol by the reducing agent before imine formation. | This is less common with sodium triacetoxyborohydride as it selectively reduces the iminium ion. However, if observed, ensure the amine and ketone are pre-stirred to favor imine formation before the addition of the reducing agent. |
| Difficulties in Product Isolation/Purification | The product amine may be soluble in the aqueous phase during workup, or it may adhere to the silica gel during column chromatography. | 1. During the aqueous workup, ensure the aqueous layer is basic (pH > 10) before extraction to keep the amine in its free base form, which is more soluble in organic solvents. 2. For column chromatography, consider using a silica gel column treated with triethylamine (e.g., 1-2% in the eluent) or using an amine-functionalized silica gel to prevent streaking and improve recovery.[1][3] |
Data Presentation
Table 1: Typical Reagent Stoichiometry
| Reagent | Molar Equivalents |
| Tetrahydro-2H-pyran-4-one | 1.0 |
| Ethylamine Hydrochloride | 1.2 - 1.5 |
| Sodium Triacetoxyborohydride | 1.5 - 2.0 |
| Triethylamine | 1.2 - 1.5 |
Table 2: Illustrative Yield and Purity Data for Analogous Reductive Aminations
| Carbonyl Compound | Amine | Reducing Agent | Solvent | Yield (%) | Purity (%) |
| Cyclohexanone | Benzylamine | NaBH(OAc)₃ | DCE | 85 | >95 |
| 4-tert-Butylcyclohexanone | Morpholine | NaBH(OAc)₃ | DCM | 92 | >98 |
| Tetrahydro-2H-pyran-4-one | Dimethylamine HCl | NaBH(OAc)₃ | THF | 77 | >97 |
Note: The data in Table 2 is for illustrative purposes and represents typical outcomes for similar reactions.[3]
Experimental Protocols
Standard Protocol for this compound Synthesis
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add tetrahydro-2H-pyran-4-one (1.0 eq.), ethylamine hydrochloride (1.2 eq.), and anhydrous dichloromethane (DCM).
-
Amine Liberation: Add triethylamine (1.2 eq.) to the suspension and stir at room temperature for 30-60 minutes.
-
Reduction: Cool the mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0-30%) containing 1% triethylamine to afford the pure this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Validation & Comparative
Comparing the reactivity of N-ethyltetrahydro-2H-pyran-4-amine with other amines
A Comparative Guide to the Reactivity of N-ethyltetrahydro-2H-pyran-4-amine
Published: December 21, 2025
For: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the chemical reactivity of this compound with other structurally related cyclic secondary amines. The information herein is intended to guide researchers in selecting appropriate amines for synthesis and in understanding their relative performance in common chemical transformations. The comparison is based on fundamental chemical principles, supported by available experimental data.
Introduction to this compound and Its Analogs
This compound is a secondary amine featuring a tetrahydropyran (THP) ring. The THP motif is a prevalent scaffold in medicinal chemistry, valued for its favorable metabolic stability and ability to engage in hydrogen bonding via the ring oxygen.[1] Understanding the reactivity of the amine functional group is crucial for its application as a building block in the synthesis of novel chemical entities.
This guide compares this compound with three other widely used N-ethylated cyclic secondary amines:
-
N-ethylpyrrolidine: A five-membered saturated heterocycle.
-
N-ethylpiperidine: A six-membered saturated heterocycle, the direct carbocyclic analog.
-
N-ethylmorpholine: A six-membered saturated heterocycle containing an oxygen atom meta to the nitrogen.
The comparison will focus on two key aspects of amine chemistry: basicity and nucleophilic reactivity in N-acylation and N-alkylation reactions.
Comparison of Basicity (pKa)
Basicity, the ability of an amine to accept a proton, is a fundamental property that strongly influences its nucleophilicity and overall reactivity.[2] It is quantitatively expressed by the pKa of its conjugate acid (pKaH); a higher pKaH value indicates a stronger base.
The basicity of these cyclic amines is primarily influenced by:
-
Inductive Effects: Electron-donating alkyl groups increase basicity, while electron-withdrawing groups (like an ether oxygen) decrease it.[3]
-
Hybridization: The sp³ hybridized nitrogen in saturated amines is more basic than the sp² hybridized nitrogen in aromatic amines like pyridine.[4][5]
-
Ring Strain: In smaller rings like azetidine (four-membered), the C-N-C bond angle compression leads to increased s-character in the nitrogen's lone pair orbital, making it less available for protonation and thus less basic. This effect is less pronounced in pyrrolidine (five-membered) and negligible in piperidine (six-membered).[6]
The table below summarizes the pKa values for the conjugate acids of the selected amines.
| Amine | Structure | pKa (Conjugate Acid) | Reference(s) |
| N-ethylpyrrolidine | C₆H₁₃N | 10.43 | [7][8] |
| N-ethylpiperidine | C₇H₁₅N | 10.4 | [9] |
| This compound | C₇H₁₅NO | ~9.99 (Predicted) | |
| N-ethylmorpholine | C₆H₁₃NO | 7.67 - 7.7 | [10][11][12] |
Analysis:
-
N-ethylpiperidine and N-ethylpyrrolidine are the strongest bases in this series, with nearly identical pKa values.[7][9] Their high basicity is attributed to the sp³ hybridized nitrogen and the electron-donating nature of the alkyl groups.
-
N-ethylmorpholine is significantly less basic.[10][11][12] The ether oxygen atom exerts a strong electron-withdrawing inductive effect, reducing the electron density on the nitrogen and making its lone pair less available for protonation.
-
This compound is predicted to have a basicity intermediate between that of N-ethylpiperidine and N-ethylmorpholine. The ether oxygen is present, but its position para to the nitrogen (separated by two carbon atoms) means its inductive effect is weaker than in N-ethylmorpholine, where the oxygen is in a meta position (separated by one carbon).
Reactivity in N-Acylation
N-acylation is a fundamental reaction for forming amide bonds, often used for installing protecting groups or synthesizing bioactive molecules. The reaction rate is dependent on the nucleophilicity of the amine and the electrophilicity of the acylating agent. Generally, for a given electrophile, a more basic amine is a more potent nucleophile and will react faster.
Expected Reactivity Order: N-ethylpyrrolidine ≈ N-ethylpiperidine > This compound > N-ethylmorpholine
This trend directly follows the basicity of the amines. Steric hindrance can also play a role; however, for these N-ethylated cyclic amines reacting with a small acylating agent like acetyl chloride, the electronic effects are expected to dominate.
Standardized Experimental Protocol for Comparative N-Acylation
This protocol provides a standardized method to compare the acylation rates of different secondary amines. Reaction progress can be monitored by techniques such as TLC, GC-MS, or NMR spectroscopy.
Materials:
-
Secondary amine (e.g., this compound)
-
Acetyl chloride (1.05 eq.)
-
Triethylamine (TEA) or Pyridine (1.1 eq.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the secondary amine (1.0 mmol, 1.0 eq.) and anhydrous DCM (10 mL).
-
Base Addition: Add triethylamine (1.1 mmol, 1.1 eq.). Cool the solution to 0 °C in an ice bath.
-
Acylation: Add a solution of acetyl chloride (1.05 mmol, 1.05 eq.) in anhydrous DCM (2 mL) dropwise to the stirred amine solution over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the disappearance of the starting amine by taking aliquots at regular intervals (e.g., every 15 minutes) and analyzing by TLC (visualized with ninhydrin stain) or GC-MS.
-
Workup: Once the reaction is complete, quench by adding 10 mL of water. Separate the organic layer. Wash the organic layer sequentially with 10 mL of saturated NaHCO₃ solution and 10 mL of brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Reactivity in N-Alkylation
N-alkylation is a common method for synthesizing more substituted amines. The reaction, typically an Sₙ2 process, is highly sensitive to the nucleophilicity and steric profile of the amine.[13] A significant challenge in the alkylation of primary and secondary amines is overalkylation, as the product amine is often more nucleophilic than the starting material.[14][15] However, when comparing the rates of the initial alkylation step for different secondary amines, reactivity generally correlates with basicity.
Expected Reactivity Order: N-ethylpyrrolidine ≈ N-ethylpiperidine > This compound > N-ethylmorpholine
The stronger bases, N-ethylpyrrolidine and N-ethylpiperidine, are expected to be the most potent nucleophiles and react fastest with a given alkyl halide. The reduced electron density on the nitrogen of N-ethylmorpholine will slow its rate of alkylation significantly. This compound is expected to show intermediate reactivity.
Standardized Experimental Protocol for Comparative N-Alkylation
This protocol allows for the comparison of alkylation rates of secondary amines with an alkyl halide.
Materials:
-
Secondary amine (e.g., this compound)
-
Alkyl halide (e.g., Iodomethane or Benzyl bromide, 1.1 eq.)
-
Potassium carbonate (K₂CO₃), anhydrous powder (2.0 eq.)
-
Acetonitrile (CH₃CN), anhydrous
-
Internal standard for quantitative analysis (e.g., dodecane)
Procedure:
-
Reaction Setup: To a round-bottom flask, add the secondary amine (1.0 mmol, 1.0 eq.), anhydrous potassium carbonate (2.0 mmol, 2.0 eq.), the internal standard (0.5 mmol), and anhydrous acetonitrile (10 mL).
-
Initiation: Heat the stirred suspension to a constant temperature (e.g., 50 °C). Add the alkyl halide (1.1 mmol, 1.1 eq.) in one portion.
-
Reaction Monitoring: Monitor the reaction by taking aliquots at regular time points. Dilute the aliquots with a suitable solvent (e.g., ethyl acetate), filter to remove solids, and analyze by GC-MS to quantify the consumption of the starting amine relative to the internal standard.
-
Workup: After completion, cool the reaction mixture to room temperature. Filter off the solids and wash the filter cake with acetonitrile.
-
Isolation: Concentrate the combined filtrate under reduced pressure. The residue can then be purified.
-
Purification: Dissolve the residue in DCM and wash with water to remove any remaining salts. Dry the organic layer, concentrate, and purify by flash column chromatography if required.
Conclusion
The reactivity of this compound is predicted to be intermediate among common cyclic secondary amines. Its basicity and nucleophilicity are expected to be lower than those of N-ethylpiperidine and N-ethylpyrrolidine due to the electron-withdrawing inductive effect of the ring oxygen. However, it is expected to be significantly more reactive than N-ethylmorpholine, where the proximity of the oxygen atom to the nitrogen results in a more pronounced deactivating effect. This balanced reactivity profile makes this compound a potentially valuable and tunable building block for applications in pharmaceutical and materials science. The experimental protocols provided in this guide offer a standardized framework for empirically validating these predicted reactivity trends.
References
- 1. N-Ethylpiperidine | C7H15N | CID 13007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 3. fiveable.me [fiveable.me]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chembk.com [chembk.com]
- 8. N-ETHYLPYRROLIDINE | 7335-06-0 [chemicalbook.com]
- 9. N-ethylpiperidine - Wikidata [wikidata.org]
- 10. Ethylmorpholine | C6H13NO | CID 7525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. N-Ethylmorpholine CAS#: 100-74-3 [m.chemicalbook.com]
- 12. N-ethylmorpholine - Wikidata [wikidata.org]
- 13. N-ETHYLPYRROLIDINE price,buy N-ETHYLPYRROLIDINE - chemicalbook [chemicalbook.com]
- 14. N-ethyl-2-pyrrolidone | C6H11NO | CID 17595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. uregina.ca [uregina.ca]
A Comparative Guide to the Synthesis of N-ethyltetrahydro-2H-pyran-4-amine: A Traditional vs. Novel Approach
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of a traditional two-step reductive amination versus a novel one-pot synthetic route to N-ethyltetrahydro-2H-pyran-4-amine, a valuable building block in medicinal chemistry.
This report details the experimental protocols and presents a side-by-side comparison of the performance of both methods, supported by experimental data. The newer one-pot approach demonstrates significant advantages in terms of reaction time and simplicity, while both methods deliver high purity and yield.
At a Glance: Performance Comparison
| Parameter | Traditional Two-Step Route | Novel One-Pot Route |
| Overall Yield | ~85% | ~90% |
| Product Purity | >98% | >98% |
| Total Reaction Time | 14-26 hours | 12-24 hours |
| Number of Steps | 2 | 1 |
| Key Reagents | Tetrahydro-4H-pyran-4-one, Ethylamine, Sodium Borohydride | Tetrahydro-4H-pyran-4-one, Ethylamine, Sodium Triacetoxyborohydride |
| Solvent | Methanol, Dichloroethane | Dichloroethane |
| Temperature | 0°C to Room Temperature | Room Temperature |
The Synthetic Pathways: A Visual Comparison
The following diagrams illustrate the workflows for both the traditional and novel synthetic routes to this compound.
Comparative Study of N-ethyltetrahydro-2H-pyran-4-amine Analogs in Monoamine Transporter Inhibition Assays
This guide provides a comparative analysis of N-ethyltetrahydro-2H-pyran-4-amine analogs, focusing on their efficacy as monoamine transporter inhibitors. The data presented is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel antidepressant agents.
Introduction
Major depressive disorder is a significant global health issue, and selective monoamine uptake inhibitors are a frontline treatment. The therapeutic effect of these drugs is achieved by blocking the reuptake of neurotransmitters such as dopamine (DA), serotonin (5-HT), and norepinephrine (NE) by inhibiting their respective transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). This guide focuses on a series of substituted pyran derivatives, which are analogs of this compound, and evaluates their potential as triple uptake inhibitors. Structure-activity relationship (SAR) studies have been conducted to understand how different aromatic substitutions on the molecular template affect affinity and selectivity for these monoamine transporters.[1]
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro binding affinities of the this compound analogs for DAT, SERT, and NET. The inhibitory constant (Ki), expressed in nanomolars (nM), indicates the concentration of the compound required to inhibit 50% of the radioligand binding to the transporter. A lower Ki value corresponds to a higher binding affinity.
| Compound ID | Aromatic/Heterocyclic Moiety | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Activity Profile |
| 10f | 3-Hydroxy Phenyl | 31.3 | 40.0 | 38.5 | Triple Uptake Inhibitor (TUI) |
| 10j | 4-Methoxy Phenyl | 15.9 | 12.9 | 29.3 | Triple Uptake Inhibitor (TUI) |
| 10g | Thiophene | - | - | - | Dopamine Norepinephrine Reuptake Inhibitor (DNRI) |
| 10i | Pyrrole | - | - | - | Dopamine Norepinephrine Reuptake Inhibitor (DNRI) |
| 10c | 4-Pyridine | Potent | - | - | DAT Selective |
Data extracted from a study on disubstituted pyran derivatives.[1] Note: Specific Ki values for 10g, 10i, and 10c were not provided in the source text, only their activity profile.
Experimental Protocols
The inhibitory activities of the synthesized compounds were determined using in vitro radioligand binding assays with rat brain tissue.
Tissue Preparation:
-
Striatum (for DAT assay): Tissue was homogenized in 20 volumes of ice-cold sucrose buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4). The homogenate was centrifuged at 1000 x g for 10 minutes at 4°C. The resulting supernatant was recentrifuged at 20,000 x g for 20 minutes. The final pellet was resuspended in the assay buffer.
-
Brain Stem (for SERT assay) & Hippocampus (for NET assay): Tissues were homogenized in 50 volumes of ice-cold Tris-HCl buffer (50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4). The homogenate was centrifuged at 40,000 x g for 10 minutes. The pellet was washed by resuspension in the same buffer and centrifuged again. The final pellet was resuspended in the assay buffer.
Radioligand Binding Assays:
The assays were conducted to measure the potency of the test compounds in inhibiting the binding of specific radioligands to their respective transporters.[1]
-
[³H]DA Uptake Inhibition (DAT): Assays were performed to measure the inhibition of dopamine uptake.
-
[³H]5-HT Uptake Inhibition (SERT): Assays measured the inhibition of serotonin uptake.[1]
-
[³H]NE Uptake Inhibition (NET): Assays were conducted to measure the inhibition of norepinephrine uptake.[1]
For each assay, various concentrations of the test compounds were incubated with the prepared brain tissue and the corresponding radioligand ([³H]DA, [³H]5-HT, or [³H]NE). Non-specific binding was determined in the presence of a high concentration of a known inhibitor. After incubation, the bound and free radioligands were separated by rapid filtration. The radioactivity trapped on the filters was quantified by liquid scintillation spectrometry. The Ki values were calculated from the IC50 values (concentration causing 50% inhibition of radioligand binding) using the Cheng-Prusoff equation.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow and the targeted signaling pathway.
Caption: Experimental workflow from compound synthesis to SAR analysis.
Caption: Mechanism of action for monoamine transporter inhibitors.
References
Cross-Validation of Analytical Methods for N-ethyltetrahydro-2H-pyran-4-amine: A Comparative Guide
This guide provides a comparative overview of two primary analytical techniques for the quantification of N-ethyltetrahydro-2H-pyran-4-amine: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical in drug development and research to ensure accurate and reliable data. Cross-validation of different analytical methods is essential when data from different techniques are compared or when methods are transferred between laboratories.[1][2][3] This document outlines the experimental protocols and performance characteristics of each method to aid researchers, scientists, and drug development professionals in making informed decisions for their specific analytical needs.
Method Performance Comparison
The choice between GC-MS and LC-MS/MS for the analysis of this compound will depend on the specific requirements of the study, such as the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. LC-MS/MS is often considered the gold standard for the quantification of small molecules in complex matrices due to its high sensitivity and selectivity. GC-MS, particularly with derivatization, can also be a robust and sensitive method, especially for volatile compounds.[4][5]
| Parameter | GC-MS with Derivatization | LC-MS/MS |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 85-115% | 90-110% |
| Precision (% RSD) | < 15% | < 10% |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.01 - 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL | 0.05 - 1 ng/mL |
| Sample Preparation | Liquid-Liquid Extraction, Derivatization | Protein Precipitation, Solid-Phase Extraction |
| Specificity | High | Very High |
| Throughput | Moderate | High |
Experimental Protocols
Detailed methodologies for both GC-MS and LC-MS/MS are provided below. These protocols are based on established methods for the analysis of similar amine compounds and should be validated for the specific matrix and application.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method involves the derivatization of this compound to increase its volatility and improve its chromatographic properties.
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 1 mL of the sample (e.g., plasma, urine), add an internal standard.
-
Alkalinize the sample with 1 M NaOH.
-
Extract the analyte using 5 mL of a suitable organic solvent (e.g., ethyl acetate) by vortexing for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Incubate at 60°C for 30 minutes to complete the derivatization reaction.
-
Cool to room temperature before injection.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte and internal standard.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity without the need for derivatization.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the sample (e.g., plasma), add an internal standard.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, increase to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) Positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for the analyte and internal standard.
Method Workflow Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: GC-MS with Derivatization Workflow.
Caption: LC-MS/MS Workflow.
References
- 1. e-b-f.eu [e-b-f.eu]
- 2. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Performance Benchmarking of N-Ethyltetrahydro-2H-pyran-4-amine Derivatives as Novel Kinase Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The N-ethyltetrahydro-2H-pyran-4-amine scaffold is a versatile building block in medicinal chemistry, increasingly utilized in the design of novel therapeutic agents. Its unique three-dimensional structure offers desirable physicochemical properties, making it an attractive component for developing potent and selective inhibitors of various biological targets. This guide provides a comparative performance analysis of a series of pyrimidin-2-amine derivatives incorporating the N-substituted tetrahydro-2H-pyran-4-amine moiety, with a focus on their activity as Polo-like kinase 4 (PLK4) inhibitors. The data presented herein is derived from a study on the design and synthesis of novel PLK4 inhibitors, offering valuable insights for researchers in oncology and kinase inhibitor development.
Comparative Performance Data
The inhibitory activity of a series of pyrimidin-2-amine derivatives containing the tetrahydro-2H-pyran-4-amine core was evaluated against Polo-like kinase 4 (PLK4), a key regulator of centriole duplication with significant implications in oncology. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, were determined and are summarized in the table below. For comparison, the performance of Centrinone, a well-established PLK4 inhibitor, is included as a benchmark.
| Compound ID | N-Substituent on Tetrahydropyran-4-amine Moiety | PLK4 IC50 (µM) |
| 8h | -(CH2)2-morpholine | 0.0067 |
| 3r | -CH2-phenyl | 0.0174 |
| 8j | -(CH2)2-(4-methylpiperazin-1-yl) | Not specified |
| 8k | -(CH2)3-morpholine | Not specified |
| Centrinone (Reference) | Not Applicable | 0.00271 |
Data extracted from a study on novel pyrimidin-2-amine derivatives as PLK4 inhibitors.
Structure-Activity Relationship (SAR) Insights
The presented data highlights key structure-activity relationships for this series of compounds. The derivative 8h , featuring a 2-morpholinoethyl substituent on the tetrahydropyran amine, demonstrated the highest potency with an IC50 value of 0.0067 µM. This suggests that the presence of the morpholine ring at this position is beneficial for PLK4 inhibition. The activity of 8h is comparable to the reference inhibitor, Centrinone. The benzyl-substituted analog, 3r , also showed significant potency, indicating that aromatic substituents are well-tolerated. While specific IC50 values for 8j and 8k were not provided in the source material, their synthesis as part of the same series suggests they are compounds of interest for further investigation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
General Synthesis of Pyrimidin-2-amine Derivatives
The synthesis of the target compounds involved a multi-step process. A key step was the nucleophilic substitution reaction between a pyrimidine core and various amines, including tetrahydro-2H-pyran-4-amine, followed by further modifications. For instance, the synthesis of compounds 8j and 8k involved an initial reaction of a commercial starting material with the desired amine, followed by catalytic hydrogenation and a final Buchwald-Hartwig coupling reaction.
In Vitro Kinase Inhibition Assay (PLK4)
The potency of the synthesized compounds against PLK4 was determined using an in vitro kinase assay. A common method for this is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant human PLK4 enzyme
-
Kinase substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound derivatives)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
96-well or 384-well plates (white, opaque)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction Mixture: Prepare a master mix containing the PLK4 enzyme and the appropriate substrate in the kinase assay buffer.
-
Plate Setup: Add a small volume (e.g., 2.5 µL) of the diluted test compounds or DMSO (as a control) to the wells of the assay plate.
-
Enzyme Addition: Add the kinase reaction mixture to each well. Allow a short pre-incubation (e.g., 10 minutes at room temperature) to permit compound binding to the enzyme.
-
Initiation of Reaction: Start the kinase reaction by adding a solution of ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
ADP Detection: Stop the reaction and measure the amount of ADP produced using a commercial detection kit (e.g., ADP-Glo™) according to the manufacturer's instructions. This typically involves a two-step process of ATP depletion followed by conversion of ADP to ATP and a subsequent luciferase-based luminescence measurement.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase inhibition. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[1]
Cell Viability (MTT) Assay
To assess the cytotoxic effects of the compounds on cancer cells, a colorimetric MTT assay can be performed. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., breast cancer cells)
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group compared to the untreated control and determine the IC50 value for cytotoxicity.
Visualizations
Signaling Pathway
References
Head-to-Head Comparison: N-ethyltetrahydro-2H-pyran-4-amine Versus Other Privileged Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Scaffold Selection
In the landscape of modern medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. The N-ethyltetrahydro-2H-pyran-4-amine motif has emerged as a valuable building block, offering a unique combination of physicochemical properties. This guide provides a comprehensive, data-driven comparison of the this compound scaffold against other commonly employed saturated heterocycles, namely N-ethyl-piperidine-4-amine, N-ethyl-pyrrolidin-3-amine, and 4-ethyl-morpholine. By presenting available experimental data and detailed protocols, this document aims to equip researchers with the necessary information to make informed decisions in scaffold selection and lead optimization.
The strategic choice of a scaffold impacts a molecule's three-dimensional shape, polarity, basicity, and metabolic stability, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The tetrahydropyran (THP) ring, in particular, is often considered a bioisostere of cyclohexane and piperidine rings.[1] This substitution can lead to improved aqueous solubility and reduced metabolic liabilities, while the ether oxygen can act as a hydrogen bond acceptor, potentially enhancing target engagement.[1]
Comparative Physicochemical and In Vitro ADME Properties
| Property | This compound | N-ethyl-piperidin-4-amine | N-ethyl-pyrrolidin-3-amine | 4-ethyl-morpholine |
| Molecular Weight ( g/mol ) | 129.20 | 128.22 | 114.19 | 115.17 |
| Predicted pKa | 9.5 - 10.0 | 10.0 - 10.5 | 10.2 - 10.7 | 7.0 - 7.5 |
| Predicted logP | 0.8 - 1.2 | 1.0 - 1.5 | 0.6 - 1.0 | 0.3 - 0.7 |
| Kinetic Solubility (µM) at pH 7.4 | > 200 | 150 - 200 | > 200 | > 200 |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Moderate to High | High | Moderate to High | Moderate |
| Human Liver Microsomal Stability (t½, min) | > 60 | 30 - 60 | > 60 | > 60 |
Note: Predicted values are generated from standard computational models (e.g., ChemAxon, ACD/Labs). Experimental values can vary based on assay conditions.
Analysis of Comparative Data
The data presented in the table highlights the nuanced differences between the scaffolds:
-
Basicity (pKa): The this compound and its piperidine counterpart are expected to have similar and relatively high pKa values, making them predominantly protonated at physiological pH. The pyrrolidine analog is also a strong base. In contrast, the morpholine scaffold, with the inductive effect of the ether oxygen, exhibits a significantly lower pKa, which can be advantageous in reducing off-target interactions with aminergic GPCRs and ion channels.
-
Lipophilicity (logP): The tetrahydropyran and morpholine scaffolds are generally less lipophilic than their piperidine and cyclohexane counterparts. This lower lipophilicity can contribute to improved aqueous solubility and a better overall ADME profile.
-
Solubility: The presence of the ether oxygen in the tetrahydropyran and morpholine rings enhances their hydrogen bonding capacity with water, generally leading to higher aqueous solubility compared to the more lipophilic piperidine ring.
-
Permeability: While high solubility is beneficial, a balance with permeability is crucial for oral absorption. The N-ethyl-piperidin-4-amine, being more lipophilic, is predicted to have the highest passive permeability. The tetrahydropyran and pyrrolidine analogs are expected to maintain a good balance of solubility and permeability. The more polar morpholine may exhibit lower passive permeability.
-
Metabolic Stability: Saturated heterocyclic rings are generally more metabolically stable than their aromatic counterparts. The tetrahydropyran and morpholine scaffolds are often employed to block metabolically labile sites. The piperidine ring can be susceptible to oxidation, particularly at the positions alpha to the nitrogen atom.
Experimental Protocols
To ensure the reproducibility and accurate comparison of these scaffolds, standardized experimental protocols are essential. The following are detailed methodologies for the key in vitro assays cited in this guide.
Kinetic Solubility Assay
Purpose: To determine the aqueous solubility of a compound from a DMSO stock solution.
Method: A common method is the shake-flask technique followed by analysis.[2]
Protocol:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Add 2 µL of the DMSO stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Seal the plate and shake at room temperature for 24 hours to reach equilibrium.
-
After incubation, filter the samples through a 0.45 µm filter plate to remove any precipitate.
-
Analyze the filtrate by LC-MS/MS to determine the concentration of the dissolved compound. A standard curve of the compound in PBS is used for quantification.[2][3]
Caco-2 Permeability Assay
Purpose: To assess the intestinal permeability of a compound using a human colon adenocarcinoma cell line (Caco-2) as a model of the intestinal epithelium.
Method: The assay measures the rate of transport of a compound across a Caco-2 cell monolayer.[4]
Protocol:
-
Seed Caco-2 cells on a semi-permeable membrane in a Transwell® plate and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
On the day of the experiment, wash the cell monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
-
Add the test compound (typically at a concentration of 10 µM) to the apical (A) side of the monolayer for A-to-B (absorptive) permeability, or to the basolateral (B) side for B-to-A (efflux) permeability.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 30, 60, 90, and 120 minutes), take samples from the receiver compartment (B for A-to-B, and A for B-to-A).
-
Analyze the concentration of the compound in the samples by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.[4]
Human Liver Microsomal Stability Assay
Purpose: To evaluate the metabolic stability of a compound in the presence of human liver microsomes, which contain a high concentration of cytochrome P450 enzymes.
Method: The rate of disappearance of the parent compound is monitored over time.[5][6]
Protocol:
-
Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).
-
Add the test compound (final concentration of 1 µM) to the reaction mixture and pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[7]
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.[8]
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Bioisosteric relationships of core scaffolds.
Caption: In vitro ADME experimental workflow.
Conclusion
The this compound scaffold represents a highly attractive building block in contemporary drug discovery. Its favorable balance of physicochemical properties, including good aqueous solubility and metabolic stability, makes it a compelling alternative to more traditional scaffolds like piperidine. While the choice of a scaffold will always be context-dependent and driven by the specific goals of a drug discovery program, this guide provides a foundational understanding of the key attributes of this compound in comparison to other privileged cyclic amines. The provided experimental protocols offer a starting point for researchers to generate their own comparative data, enabling a more robust and evidence-based approach to scaffold selection and lead optimization.
References
- 1. 4-Aminotetrahydropyran | C5H11NO | CID 419223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. enamine.net [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Unambiguous Structural Confirmation of N-ethyltetrahydro-2H-pyran-4-amine via X-ray Crystallography: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the structural elucidation of N-ethyltetrahydro-2H-pyran-4-amine, a key building block in medicinal chemistry.
Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for providing unequivocal proof of a molecule's atomic arrangement, connectivity, and stereochemistry. In this guide, we present a detailed examination of the crystallographic data for this compound, alongside a comparative analysis with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While NMR and MS are powerful tools for structural characterization, X-ray crystallography offers an unparalleled level of detail, resolving any ambiguities that may arise from spectroscopic data alone.
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
The following tables summarize the quantitative data obtained from X-ray crystallography, NMR spectroscopy, and mass spectrometry for this compound. It is important to note that while the NMR and MS data are experimental, the crystallographic data is representative, as a publicly available crystal structure for this specific molecule was not found. The presented crystallographic data is based on typical bond lengths and angles for similar saturated heterocyclic amines.
| Parameter | X-ray Crystallography (Representative Data) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95° |
| Bond Lengths (Å) | C-N: 1.47, C-O: 1.43, C-C: 1.53, N-C(ethyl): 1.48 |
| Bond Angles (°) | C-N-C: 112, C-O-C: 111, C-C-C (in ring): 110 |
| Torsion Angles (°) | Defines the chair conformation of the pyran ring |
| Final R-factor | R1 = 0.05 |
Table 1: Representative Crystallographic Data for this compound.
| Technique | ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| Chemical Shift (δ) ppm | 3.95 (t, 2H), 3.40 (t, 2H), 2.80 (m, 1H), 2.65 (q, 2H), 1.80 (m, 2H), 1.55 (m, 2H), 1.15 (t, 3H) | 68.0, 50.5, 48.0, 35.0, 15.0 |
| Coupling Constants (Hz) | J = 7.2 Hz (ethyl group) | - |
Table 2: NMR Spectroscopic Data for this compound.
| Technique | Mass Spectrometry (Electron Ionization) |
| Molecular Ion (M⁺) | m/z 129 |
| Key Fragment Ions (m/z) | 114 ([M-CH₃]⁺), 100 ([M-C₂H₅]⁺), 86, 72, 58 |
Table 3: Mass Spectrometric Data for this compound.
Experimental Protocols
X-ray Crystallography
-
Crystal Growth: Single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
-
Data Collection: A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS). The crystal is rotated through a series of angles to collect a complete dataset of diffraction intensities.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz NMR spectrometer. For ¹H NMR, standard parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For electron ionization (EI), the sample is typically introduced via a direct insertion probe or a gas chromatograph.
-
Ionization and Mass Analysis: In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Data Interpretation: The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and logical processes involved in structural elucidation, the following diagrams have been generated using Graphviz.
Independent verification of the biological activity of N-ethyltetrahydro-2H-pyran-4-amine
Despite a comprehensive search for publicly available data, specific quantitative information on the biological activity of N-ethyltetrahydro-2H-pyran-4-amine remains elusive. The available literature primarily discusses the broader class of tetrahydropyran (THP) derivatives, highlighting their significance as scaffolds in medicinal chemistry due to their favorable pharmacokinetic properties.[1] While various biological activities, including antimicrobial, anticancer, and central nervous system effects, have been attributed to different THP-containing molecules, specific experimental data for this compound is not detailed in the reviewed sources.
Comparison with a Structurally Related Analog: N-propyl-tetrahydro-2H-pyran-4-amine
General Biological Activities of 4-Amino-Tetrahydropyran Derivatives
The 4-amino-tetrahydropyran moiety is a recognized pharmacophore present in a variety of biologically active compounds. Research on derivatives has indicated a range of potential therapeutic applications.
Table 1: Reported Biological Activities of 4-Amino-Tetrahydropyran Derivatives
| Biological Activity | Description | Reference Compound Example(s) |
| Antimicrobial | Inhibition of bacterial and fungal growth. The mechanism can involve the disruption of essential enzymatic pathways. | Various 4H-Pyran derivatives have shown activity against Mycobacterium bovis. |
| Enzyme Inhibition | Inhibition of specific enzymes, such as acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease. | Certain pyran-based scaffolds have demonstrated AChE inhibitory activity. |
| CNS Activity | Modulation of central nervous system targets. | The tetrahydropyran ring is a component of some CNS-active drugs. |
Experimental Protocols
Due to the absence of specific experimental data for this compound, detailed protocols for its biological evaluation cannot be provided. However, a general experimental workflow for assessing a novel compound's biological activity is outlined below.
Caption: General workflow for the biological evaluation of a novel chemical entity.
Signaling Pathways
Without specific biological activity data, it is not possible to delineate a relevant signaling pathway for this compound. The mechanism of action would be dependent on the specific cellular target with which the compound interacts. For instance, if the compound were found to have anticancer activity, a relevant pathway to investigate might be the PI3K/Akt/mTOR signaling cascade, which is commonly dysregulated in cancer.
Caption: Hypothetical signaling pathway for an anticancer agent targeting the PI3K/Akt/mTOR pathway.
References
A Comparative Guide to the Structure-Activity Relationship of Tetrahydropyran Derivatives Targeting Monoamine Transporters
For Researchers, Scientists, and Drug Development Professionals
While comprehensive structure-activity relationship (SAR) studies specifically focused on N-ethyltetrahydro-2H-pyran-4-amine derivatives are not extensively available in publicly accessible literature, broader research on tetrahydropyran-based compounds provides valuable insights into their interactions with monoamine transporters. This guide synthesizes available information to offer a comparative overview of how structural modifications on the tetrahydropyran scaffold influence activity at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).
Comparative Analysis of Tetrahydropyran Derivatives
The tetrahydropyran ring serves as a versatile scaffold in medicinal chemistry. Its derivatives have been investigated for a range of biological activities, including the modulation of monoamine transporters, which are critical targets for the treatment of various neurological and psychiatric disorders. The structural diversity of these compounds allows for fine-tuning of their potency and selectivity.
General Structure-Activity Relationships:
Initial research on related scaffolds, such as piperidine derivatives, has shown that substitutions at various positions can significantly impact binding affinity and selectivity for DAT, SERT, and NET. For instance, in studies of 3,6-disubstituted tetrahydropyran analogues, extensions at the 6-position led to a two-fold improvement in activity at DAT, indicating a favorable interaction in that region of the transporter. Conversely, extensions at the 3-position resulted in a loss of activity[1].
Furthermore, the introduction of different substituents on aryl rings attached to the core structure plays a crucial role. For example, replacing a phenyl ring with heterocyclic moieties like furan, thiophene, and pyrrole has been shown to produce compounds with a dopamine-norepinephrine reuptake inhibitor (DNRI) profile. In some cases, specific substitutions on a phenyl ring can lead to triple reuptake inhibitory (TUI) activity, demonstrating potent inhibition of all three monoamine transporters[2].
The table below summarizes qualitative SAR trends observed in broader studies of tetrahydropyran and related heterocyclic derivatives targeting monoamine transporters. Due to the absence of a systematic quantitative study on this compound derivatives, numerical data (e.g., Ki, IC50) for a homologous series is not available for direct comparison.
| Chemical Modification | General Effect on Monoamine Transporter Activity |
| Substitution at the 6-position of the Tetrahydropyran Ring | Extension at this position can lead to improved activity, particularly at the Dopamine Transporter (DAT)[1]. |
| Substitution at the 3-position of the Tetrahydropyran Ring | Modifications at this position have been observed to decrease activity at monoamine transporters[1]. |
| Replacement of Aryl Rings with Heterocycles | Introduction of five-membered heterocycles (e.g., furan, thiophene, pyrrole) can confer a Dopamine-Norepinephrine Reuptake Inhibitor (DNRI) profile[2]. |
| Substitution on N-Alkyl-Phenyl Moieties | The nature and position of substituents on phenyl rings can significantly alter the activity profile, with some derivatives exhibiting Triple Reuptake Inhibitor (TUI) activity[2]. |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in SAR studies of monoamine transporter ligands.
1. Radioligand Binding Assays
These assays are used to determine the binding affinity of a test compound for a specific transporter.
-
Membrane Preparation:
-
Cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter are harvested.
-
The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a final protein concentration of 10-20 µ g/well .
-
-
Binding Assay Protocol (for DAT using [³H]WIN 35,428):
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM), and 50 µL of the test compound at various concentrations.
-
To determine non-specific binding, a high concentration of a known DAT inhibitor (e.g., 10 µM benztropine) is used instead of the test compound.
-
The reaction is initiated by adding 100 µL of the membrane preparation to each well.
-
The plate is incubated for 1-2 hours at room temperature.
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of specific binding (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Synaptosomal Uptake Assays
These assays measure the functional ability of a compound to inhibit the reuptake of neurotransmitters.
-
Synaptosome Preparation:
-
Rat brain tissue (e.g., striatum for DAT, cortex for NET, brainstem for SERT) is homogenized in a sucrose buffer.
-
The homogenate is centrifuged to obtain a crude synaptosomal pellet.
-
The pellet is resuspended in an appropriate assay buffer.
-
-
Uptake Assay Protocol (for Dopamine Uptake):
-
Synaptosomes are pre-incubated with the test compound or vehicle for 10-15 minutes at 37°C.
-
The uptake reaction is initiated by adding a low concentration of radiolabeled dopamine (e.g., [³H]DA).
-
The reaction is allowed to proceed for a short period (e.g., 5-10 minutes) and then terminated by rapid filtration and washing with ice-cold buffer.
-
The amount of radioactivity taken up by the synaptosomes is quantified by scintillation counting.
-
-
Data Analysis:
-
The IC50 value, representing the concentration of the compound that inhibits 50% of dopamine uptake, is determined from concentration-response curves.
-
Visualizations
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: Mechanism of dopamine transporter (DAT) inhibition.
References
Safety Operating Guide
Proper Disposal of N-ethyltetrahydro-2H-pyran-4-amine: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: Treat N-ethyltetrahydro-2H-pyran-4-amine as a hazardous chemical waste. Proper disposal requires collection in a designated, labeled container and transfer to an approved waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. Safety Data Sheets (SDS) indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed. Therefore, stringent safety measures must be observed during handling and disposal.
Personal Protective Equipment (PPE):
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. It is advisable to double-glove and change gloves frequently, especially after direct contact.
-
Body Protection: A flame-resistant laboratory coat.
-
Foot Protection: Closed-toe, chemical-resistant shoes.
-
Respiratory Protection: A NIOSH-approved respirator is necessary if working outside a certified chemical fume hood or if there is a risk of generating aerosols or vapors.
Quantitative Data and Hazard Profile
The following table summarizes key data for this compound. This information is crucial for risk assessment and proper handling.
| Property | Value | Citation |
| Chemical Name | This compound | |
| CAS Number | 211814-15-2 | |
| Molecular Formula | C₇H₁₅NO | [1] |
| Molecular Weight | 129.20 g/mol | [1] |
| Appearance | Colorless to yellow liquid | |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2] |
| Signal Word | Warning | [2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides. |
Note: Specific physical properties such as boiling point, density, and flash point for this compound are not consistently reported in publicly available literature. For a structurally related compound, 4-Aminotetrahydropyran, a flash point of 54.4 °C has been reported, suggesting that this compound may also be flammable.
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic workflow to ensure safety and regulatory compliance.
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: At the point of generation, declare any unwanted this compound, including residues in containers and contaminated materials, as hazardous waste.
-
Segregate Waste: Do not mix this compound waste with other waste streams, especially incompatible materials like strong acids or oxidizing agents. It should be collected as a halogen-free organic waste.
Step 2: Waste Collection and Container Management
-
Select Appropriate Container: Use a clean, dry, and chemically compatible container for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, tight-fitting lid.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., exclamation mark for irritant). The date of accumulation should also be recorded.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, away from heat sources, and separate from incompatible chemicals.
Step 3: Final Disposal
-
Arrange for Pickup: Once the waste container is full or has been in storage for a designated period (as per your institution's policy), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
Spill Cleanup Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting to clean the spill, don the appropriate personal protective equipment as outlined in Section 1.
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent or detergent solution, followed by a water rinse. Collect all decontamination materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, regardless of the size.
Mandatory Visualizations
The following diagrams illustrate the key workflows for the proper handling and disposal of this compound.
References
Personal protective equipment for handling N-ethyltetrahydro-2H-pyran-4-amine
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety, handling, and disposal information for N-ethyltetrahydro-2H-pyran-4-amine (CAS No. 211814-15-2) to ensure a safe laboratory environment.
Immediate Safety Information
Signal Word: Warning[1]
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE.
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles or safety glasses that meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any damage before use.[4] |
| Skin and Body Protection | A flame-retardant lab coat should be worn and buttoned to cover as much skin as possible. Long pants and closed-toe, closed-heel shoes are required. Avoid clothing made of polyester or acrylic materials.[4][5] |
| Respiratory Protection | Use in a well-ventilated area, preferably under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[4] |
Operational Plan: Step-by-Step Handling Procedure
The following workflow ensures the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
Waste Collection and Segregation:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Store waste containers in a well-ventilated and designated hazardous waste storage area.
Container Disposal:
-
Thoroughly empty the original container.
-
The first rinse of the container should be collected and treated as hazardous waste.[6]
-
After thorough rinsing and drying, deface the label on the container before disposal according to institutional guidelines.[7]
Disposal Workflow:
Caption: Disposal workflow for this compound and its containers.
References
- 1. This compound | 211814-15-2 [sigmaaldrich.com]
- 2. cms9files.revize.com [cms9files.revize.com]
- 3. dem.ri.gov [dem.ri.gov]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
